Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDICXRSSILSN-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000164-43-1 | |
| Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Crucial Role of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Overcoming Peptide Aggregation: A Technical Guide
For researchers, scientists, and professionals in drug development, the synthesis of long and complex peptides is often hampered by aggregation, leading to low yields and purification challenges. This technical guide provides an in-depth look at the structure and application of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, a pseudoproline dipeptide designed to mitigate these issues in solid-phase peptide synthesis (SPPS).
This compound is a specialized dipeptide building block utilized in Fmoc-based solid-phase peptide synthesis to disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][2] Its unique structure incorporates a temporary proline-like motif that introduces a "kink" in the growing peptide backbone, thereby improving solvation and enhancing coupling efficiency.[2]
The Structure of this compound
The systematic chemical name for this compound is (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid.[3] This name precisely describes its key structural features:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group on the N-terminus of the serine, essential for the stepwise assembly of the peptide chain in Fmoc-SPPS.
-
Ser(tBu): The first serine residue has its side-chain hydroxyl group protected by a tert-butyl (tBu) group. This acid-labile protecting group prevents unwanted side reactions during synthesis.
-
Ser(psi(Me,Me)pro): The second serine residue is modified to form a 2,2-dimethyloxazolidine ring, also known as a dimethylated pseudoproline. This five-membered ring is formed by the reaction of the serine's side-chain hydroxyl group and its backbone amide nitrogen with acetone. This cyclic structure is the key to the dipeptide's function.
-
-OH: The C-terminal carboxylic acid is available for coupling to the N-terminus of the growing peptide chain on the solid support.
The incorporation of this dipeptide introduces two amino acid residues in a single coupling step. The pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin, regenerating the native serine residue.[2]
References
- 1. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Fmoc-Ser(tBu)-Ser[ΨMe,MePro]-OH | Peptide Synthesis Derivative | Baishixing [aminoacids-en.com]
The Role of Pseudoproline Dipeptides in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the mechanism of action of pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their effective use in peptide synthesis.
The Core Mechanism: Disrupting Aggregation
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure, akin to that of proline, introduces a "kink" into the peptide backbone.[1][2]
The primary mechanism of action of pseudoproline dipeptides lies in their ability to disrupt the formation of secondary structures, particularly β-sheets, which are the main cause of aggregation during solid-phase peptide synthesis (SPPS).[1] The induced kink in the peptide chain sterically hinders the hydrogen bonding required for the formation of these aggregates, thereby maintaining the peptide chain in a more solvated and accessible state for subsequent coupling reactions.[1] This leads to significant improvements in coupling efficiency, overall yield, and purity of the final peptide.[3][4]
The pseudoproline moiety is stable throughout the Fmoc-based SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine, threonine, or cysteine residue.[1] To circumvent the steric hindrance associated with acylating the nitrogen of the oxazolidine or thiazolidine ring, pseudoprolines are typically incorporated as pre-formed dipeptide units.[4]
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides, which are prone to aggregation. While direct side-by-side quantitative comparisons in single studies are not always available, the collective evidence from various syntheses demonstrates their significant positive impact.
Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides
| Peptide Sequence | Synthesis without Pseudoproline Dipeptides | Synthesis with Pseudoproline Dipeptides | Reference |
| Human Islet Amyloid Polypeptide (hIAPP / Amylin) | Only traces of the desired 37-residue peptide were obtained. | High yield and purity of the final product. The crude material was pure enough for subsequent disulfide bond formation. | [3] |
| A 54-amino-acid fragment of caveolin-1 | Synthesis was unsuccessful due to aggregation. | Successful synthesis was achieved by strategically placing pseudoproline dipeptides. | [2] |
| RANTES (24-91) | High propensity for aggregation, complicating synthesis. | Efficient synthesis was facilitated by the use of pseudoproline dipeptides in combination with a specialized resin. | [1] |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.
Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)
-
Peptide-resin with a deprotected N-terminus
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)
Procedure:
-
Pre-activation of the Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-5 equivalents relative to the resin loading) and the coupling reagent (2-5 equivalents) in a minimal amount of DMF or NMP.
-
Add DIPEA (4-10 equivalents) to the solution and mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the pre-activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Cleavage of the Peptide and Regeneration of the Native Amino Acid
This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline protecting group.
Materials:
-
Peptide-resin containing the pseudoproline dipeptide
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage Reaction:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The oxazolidine/thiazolidine ring of the pseudoproline is cleaved under these acidic conditions, regenerating the native serine, threonine, or cysteine residue.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
-
Dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts behind the action of pseudoproline dipeptides.
Conclusion
Pseudoproline dipeptides are an invaluable tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. By introducing a temporary conformational "kink" in the growing peptide chain, they effectively disrupt the formation of secondary structures that lead to poor solubility and incomplete reactions. The result is a significant improvement in the yield and purity of "difficult" peptides. The straightforward incorporation and cleavage protocols, combined with their profound impact on synthesis efficiency, make pseudoproline dipeptides an essential component of the modern peptide chemist's toolkit.
References
- 1. chempep.com [chempep.com]
- 2. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]
The Role of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, particularly for long or hydrophobic sequences, leading to poor yields and purification challenges. The formation of inter- and intra-chain β-sheets is a primary driver of this phenomenon. Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to circumvent this issue. By inducing a temporary "kink" in the peptide backbone, this dipeptide derivative disrupts the formation of secondary structures, thereby enhancing solubility and improving coupling efficiencies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presents qualitative and quantitative data on its efficacy, details experimental protocols for its use, and offers visual representations of the underlying processes.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is the cornerstone of modern peptide production.[1] However, the stepwise elongation of the peptide chain on a solid support can be hampered by aggregation, especially for sequences prone to forming stable secondary structures like β-sheets.[2] This aggregation can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences and significantly reduced yields of the desired peptide.[2] "Difficult sequences," often rich in hydrophobic residues, are particularly susceptible to these issues.[3]
To address this challenge, various strategies have been developed, including the use of specialized resins and coupling reagents. Among the most effective approaches is the incorporation of pseudoproline dipeptides.[2] These derivatives temporarily introduce a proline-like kink into the peptide backbone, disrupting the hydrogen bonding patterns necessary for β-sheet formation.[4] this compound is a prominent example of such a dipeptide, specifically designed for introduction at a Ser-Ser motif.
Mechanism of Action of this compound
The efficacy of this compound in preventing peptide aggregation stems from its unique structural features. The pseudoproline moiety is an oxazolidine ring formed between the α-amino and side-chain hydroxyl groups of the serine residue.[2] This rigid, five-membered ring introduces a conformational constraint on the peptide backbone, favoring a cis-amide bond over the more common trans conformation.[2] This induced "kink" disrupts the formation of regular secondary structures, particularly the intermolecular hydrogen bonds that lead to β-sheet aggregation.[4]
By preventing the peptide chains from aligning and aggregating, the pseudoproline dipeptide enhances the solvation of the growing peptide on the solid support.[2] This improved solvation ensures better access of reagents to the N-terminus of the peptide chain, leading to more efficient coupling and deprotection steps.[2] The pseudoproline modification is temporary and is readily cleaved under the standard final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue.[4]
Data on the Efficacy of Pseudoproline Dipeptides
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of notoriously difficult peptides. While direct side-by-side quantitative comparisons in single reports are scarce, the literature provides compelling evidence of their effectiveness.
Synthesis of Human Amylin (hAmylin)
Human Amylin is a 37-residue peptide that is highly prone to aggregation and is challenging to synthesize using standard Fmoc SPPS.[5] Multiple studies have reported the failure of conventional methods and the success achieved with the incorporation of pseudoproline dipeptides.
| Peptide Sequence | Synthesis Method | Reported Outcome | Reference |
| hAmylin(8-37) | Standard Fmoc SPPS | "only traces of the desired peptide" | [5] |
| hAmylin(8-37) | Fmoc SPPS with pseudoproline dipeptides | "produced the desired product with high yield" | [5] |
| Full-length hAmylin | Standard Fmoc SPPS | Inefficient due to poor couplings | [6] |
| Full-length hAmylin | Fmoc SPPS with this compound | Yields of purified peptide were ~10-30% of theoretical maximum | [6] |
Synthesis of RANTES
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) is a 68-amino acid chemokine with a high tendency to aggregate during synthesis. The combination of a specialized resin (ChemMatrix) and pseudoproline dipeptides was crucial for its successful synthesis.[7]
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Optimization may be necessary depending on the specific peptide sequence and the synthesizer used.
Manual Solid-Phase Peptide Synthesis
This protocol is suitable for small-scale synthesis (e.g., 0.1 mmol) in a reaction vessel equipped with a sintered glass frit.
-
Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin) in the reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as for a standard amino acid coupling, using this compound as the building block.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other appropriate ninhydrin-based test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product.
-
Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers can be programmed to incorporate pseudoproline dipeptides. The general workflow is similar to the manual protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Unlocking Peptide Conformation: A Technical Guide to Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, precise control over molecular conformation is paramount. Pseudoproline dipeptides have emerged as a powerful tool, offering a strategic advantage in the synthesis and structural modulation of peptides. This in-depth technical guide explores the core conformational effects of these proline mimics, providing quantitative data, detailed experimental methodologies, and visual representations to aid researchers in harnessing their full potential.
The Core Concept: Inducing a "Kink" in the Peptide Backbone
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This cyclic constraint mimics the structure of proline, inducing a significant conformational change in the peptide backbone. The primary effect is the introduction of a "kink," which disrupts the formation of secondary structures like β-sheets that can lead to aggregation during solid-phase peptide synthesis (SPPS).[1][2] This disruption enhances peptide solubility and improves coupling efficiency, particularly for long or aggregation-prone sequences.[1][2]
The key to this structural disruption lies in the high propensity of the Xaa-ΨPro peptide bond to adopt a cis-conformation, a feature far less common in standard peptide bonds.[3] This enforced cis-amide bond is a cornerstone of the utility of pseudoproline dipeptides in peptide design and synthesis.
Quantitative Conformational Analysis
The conformational impact of pseudoproline dipeptides can be quantified by examining the cis/trans isomer ratio of the preceding peptide bond and the resulting dihedral angles (φ, ψ, ω) that define the backbone geometry.
Cis/Trans Isomer Ratios
The equilibrium between the cis and trans conformations of the Xaa-ΨPro peptide bond is a critical determinant of the overall peptide structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying these populations in solution.[3][4] The ratio is influenced by the nature of the preceding amino acid (Xaa), the type of pseudoproline, and the solvent environment.
| Dipeptide Sequence | Solvent | cis:trans Ratio | Reference |
| Ac-Ala-Pro-NHMe | CDCl₃ | ~1:4 | Fytas et al., 2013 |
| Ac-Phe-Pro-NHMe | CDCl₃ | ~1:3 | Fytas et al., 2013 |
| Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | CDCl₃ | >95:5 | Hodges et al., 2009[3] |
| Ac-Tyr-Pro-Ala-Ala-4FPhe | pH 7.4 | 21:79 | Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters |
| Ac-Phe-Pro-Ala-Ala-4FPhe | pH 7.4 | 17:83 | Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters |
Note: This table provides illustrative examples. The cis:trans ratio can vary significantly based on the specific peptide sequence and experimental conditions.
Dihedral Angles
The "kink" induced by pseudoproline dipeptides is defined by the backbone dihedral angles φ (phi), ψ (psi), and ω (omega). The ω angle for a cis-amide bond is approximately 0°, a significant deviation from the ~180° of a typical trans bond. The φ and ψ angles are also constrained, influencing the local secondary structure.
| Dipeptide Fragment | Conformation | φ (phi) | ψ (psi) | ω (omega) | Structure Determination Method | Reference |
| Val-Thr(ΨMe,MePro) in Cbz-Val-Thr(ΨMe,MePro)-OMe | trans | -86.1° | 153.2° | 176.4° | X-ray Crystallography | Hodges et al., 2009[3] |
| Val-d-allo-Thr(ΨMe,MePro) in Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | cis | -79.9° | 14.8° | 5.3° | X-ray Crystallography | Hodges et al., 2009[3] |
These values highlight the dramatic shift in backbone geometry upon cis-amide bond formation.
Experimental Protocols for Conformational Analysis
Elucidating the conformational effects of pseudoproline dipeptides relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the solution-state conformation of peptides, including the determination of cis/trans isomer ratios and dihedral angle restraints.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 1-5 mM.[4]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall complexity of the sample and identify distinct sets of resonances corresponding to the cis and trans isomers. The relative integrals of well-resolved proton signals (e.g., α-protons) can provide a quantitative measure of the isomer ratio.[3]
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each spin system (i.e., for each amino acid residue in both cis and trans conformations).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances. The presence or absence of specific cross-peaks between adjacent residues can definitively assign the cis or trans nature of the peptide bond. For instance, a strong NOE between the α-proton of residue i and the δ-protons of the pseudoproline at position i+1 is indicative of a cis conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment, particularly for the proline ring carbons which have distinct chemical shifts in the cis and trans isomers.
-
-
Data Analysis: Integrate the cross-peaks corresponding to the cis and trans isomers in the 2D spectra to determine their relative populations. Use NOE-derived distance restraints and coupling constants (³J(HN,Hα)) to calculate dihedral angle restraints for input into structure calculation programs like CYANA or XPLOR-NIH.
X-ray Crystallography
X-ray crystallography provides a high-resolution, solid-state picture of the peptide conformation, offering precise measurements of bond lengths and angles, including the key dihedral angles.
Methodology:
-
Crystallization: Grow single crystals of the pseudoproline-containing peptide. This is often the most challenging step and requires screening a wide range of conditions (precipitants, buffers, pH, temperature). Vapor diffusion (hanging drop or sitting drop) is a common method.
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector. Data is typically collected at cryogenic temperatures (~100 K) to minimize radiation damage.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or direct methods. An initial model of the peptide is built into the electron density map and then refined to improve the fit between the calculated and observed diffraction data. The final refined structure provides the precise atomic coordinates, from which dihedral angles can be calculated.
Visualizing the Impact: Workflows and Logical Relationships
Graphviz diagrams can effectively illustrate the workflows and logical connections involved in studying and utilizing pseudoproline dipeptides.
This diagram illustrates the typical workflow from peptide design and synthesis through conformational analysis and subsequent application in areas like drug design.
Application in Drug Discovery and Signaling Pathway Research
While pseudoproline dipeptides are primarily synthetic tools, their impact on drug discovery and the study of signaling pathways is significant. They enable the synthesis of complex, biologically active peptides that would otherwise be inaccessible. These peptides can then be used as probes to study protein-protein interactions or as therapeutic candidates themselves.
This diagram shows how pseudoproline dipeptides facilitate the synthesis of challenging bioactive peptides, which are then used to investigate cellular signaling pathways.
Logical Relationships in Conformational Effects
The conformational consequences of incorporating a pseudoproline dipeptide can be summarized in a logical flow diagram.
This diagram illustrates the cascade of effects starting from the incorporation of a pseudoproline dipeptide, leading to the practical benefits of increased solubility and improved coupling efficiency in peptide synthesis.
Conclusion
Pseudoproline dipeptides are indispensable tools in modern peptide chemistry. By inducing a well-defined cis-amide bond and a subsequent "kink" in the peptide backbone, they effectively disrupt undesirable secondary structures, leading to improved synthesis outcomes. A thorough understanding of their conformational effects, supported by quantitative data from NMR and X-ray crystallography, empowers researchers to strategically employ these building blocks for the successful synthesis of complex peptides for a wide range of applications, from fundamental biological research to the development of novel peptide-based therapeutics.
References
Harnessing Pseudoproline Dipeptides to Conquer Difficult Peptide Sequences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, is often hampered by the intrinsic properties of the peptide sequence itself. "Difficult sequences," typically those rich in hydrophobic or β-branched amino acids, are prone to aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, renders the N-terminus of the growing peptide chain inaccessible, leading to failed couplings, low yields, and impure products. This guide provides an in-depth examination of pseudoproline dipeptides, a powerful chemical tool designed to mitigate these challenges, ensuring higher efficiency, purity, and success in the synthesis of complex peptides.
The Core Problem: On-Resin Aggregation
During Fmoc-based SPPS, the growing peptide chains are tethered to a solid support. As the chain elongates, certain sequences can adopt stable secondary structures, primarily β-sheets. These structures cause multiple peptide chains to stick together, or aggregate, burying the reactive N-terminal amino groups within the aggregated mass. Consequently, the subsequent amino acid fails to couple efficiently, resulting in truncated sequences (deletions) and a final crude product that is difficult to purify and low in yield.
This phenomenon not only compromises the synthesis of the target peptide but also leads to increased costs and time due to the need for repeated synthesis attempts and complex purification strategies.[1]
The Pseudoproline Solution: A Proline-Mimicking "Kink"
Pseudoproline dipeptides are specialized building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[2] They are formed by reacting the amino acid's side-chain hydroxyl (Ser/Thr) or thiol (Cys) group with an aldehyde or ketone to create a temporary, five-membered oxazolidine or thiazolidine ring.[2][3] This cyclic structure effectively mimics the rigid backbone conformation of a proline residue.[2][4]
The primary mechanism of action is the introduction of a "kink" into the peptide backbone.[2][4][5] This conformational bend disrupts the linear, extended structure required for inter-chain hydrogen bonding and β-sheet formation.[2][6] By preventing aggregation, pseudoproline dipeptides ensure the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions, dramatically improving synthetic outcomes.[2][7] The modification is temporary and the native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[2][3][4]
Key Benefits and Quantitative Impact
The incorporation of pseudoproline dipeptides offers a multitude of advantages that directly address the core issues of difficult sequence synthesis.
-
Enhanced Synthetic Efficiency and Yield: By preventing incomplete couplings, pseudoproline dipeptides can dramatically increase the yield of the desired full-length peptide. In highly aggregated sequences, yield increases of up to 10-fold have been reported.[8]
-
Improved Crude Purity: Preventing the formation of deletion sequences results in a much cleaner crude product. This simplifies the subsequent purification process, often reducing the time and solvent required for RP-HPLC.[8][9]
-
Increased Solubility: Peptides containing pseudoproline moieties exhibit improved solubility, which is beneficial not only during SPPS but also for handling the protected peptide fragments in convergent synthesis strategies.[2][4]
-
Ease of Use: Pseudoproline dipeptides are incorporated using standard coupling protocols in automated or manual SPPS, requiring no specialized equipment.[2]
Data Presentation: Case Studies
The following table summarizes the impact of pseudoproline dipeptides in the synthesis of well-documented difficult peptides.
| Peptide | Length (Residues) | Synthesis Challenge | Outcome without Pseudoproline | Outcome with Pseudoproline | Reference |
| Human Islet Amyloid Polypeptide (hIAPP) | 37 | Extreme aggregation propensity | Only traces of the desired product were obtained. | Successful synthesis with high yield; crude product was pure enough for direct disulfide oxidation. | [3][10] |
| Caveolin-1 Fragment | 54 | Aggregation of intramembrane domain | Synthesis failed. | Successful synthesis was enabled by optimizing pseudoproline positioning. | [2][4] |
| Liraglutide (API) | 31 | Aggregation-prone sequence | Low crude purity with multiple hard-to-separate impurities. | Significantly improved crude purity, simplifying the purification step. | [6] |
Experimental Protocols and Methodologies
General Strategy for Pseudoproline Incorporation
The key to successful implementation is the use of pre-formed, Fmoc-protected pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). Direct coupling onto a resin-bound pseudoproline monomer is inefficient due to the sterically hindered nature of the cyclic system.[2][4]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the rate of aggregation of hIAPP into amyloid using small-molecule modulators of assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a crucial pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a dimethylated pseudoproline moiety, plays a pivotal role in disrupting secondary structure formation, thereby mitigating aggregation and enhancing the solubility of growing peptide chains. This guide provides a comprehensive overview of the chemical properties, stability, and applications of this compound, offering valuable insights for researchers engaged in the synthesis of complex and "difficult" peptide sequences.
Introduction
The synthesis of long or hydrophobic peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support, leading to incomplete coupling reactions and low yields.[1] Pseudoproline dipeptides, such as this compound, have emerged as powerful tools to overcome these challenges.[2] By introducing a temporary "kink" in the peptide backbone, these dipeptides disrupt the hydrogen bonding patterns responsible for β-sheet formation, thereby improving solvation and synthetic efficiency.[3] This document serves as a technical resource, detailing the chemical characteristics and stability of this compound to facilitate its effective use in peptide research and development.
Chemical Properties
This compound is a white to off-white powder.[1] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus of the serine residue, a tert-butyl (tBu) ether protecting the side-chain hydroxyl group of the first serine, and a dimethylated pseudoproline (oxazolidine) ring formed from the second serine residue.[4]
Physicochemical Data
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that several of these values are predicted and have not been experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [5] |
| Molecular Weight | 510.6 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | N/A | [1] |
| Boiling Point (Predicted) | 716.2 ± 60.0 °C | [1] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.03 ± 0.40 | [6] |
| Purity | ≥98% | [1] |
Solubility
Stability
The stability of this compound is a critical factor in its successful application in peptide synthesis.
Storage and Handling
For long-term storage, it is recommended to keep the compound at 2°C to 8°C in a dry, sealed container, protected from light and moisture.[1][5] Some suppliers suggest storage at -20°C to -80°C for extended periods.[8][9] The compound is generally shipped as a lyophilized powder under ambient conditions.[9][10]
Chemical Stability
The stability of the protecting groups and the pseudoproline ring under various conditions is crucial for the integrity of the peptide synthesis:
-
Fmoc Group: The N-terminal Fmoc group is labile to basic conditions and is typically removed using a solution of 20% piperidine in DMF during standard SPPS cycles.[11]
-
tBu Group: The tert-butyl ether protecting the serine side chain is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]
-
Pseudoproline Ring: The oxazolidine ring of the pseudoproline moiety is stable under the standard basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling.[7] It is, however, sensitive to strong acids and is cleaved concomitantly with the tBu group and other acid-labile side-chain protecting groups during the final TFA cleavage step, regenerating the native serine residue.[3][12] The pseudoproline moiety is also reported to be stable under weak acidic conditions.[1]
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature. However, the general strategy for the preparation of pseudoproline dipeptides involves the reaction of a dipeptide containing a C-terminal serine or threonine with an aldehyde or ketone. For this compound, this would typically involve the reaction of Fmoc-Ser(tBu)-Ser-OH with acetone or its equivalent, such as 2,2-dimethoxypropane, under acidic catalysis to form the oxazolidine ring.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a peptide sequence using standard SPPS protocols. The general workflow is as follows:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove residual piperidine and the Fmoc adduct.
-
Coupling: this compound is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the sequence.
Cleavage and Deprotection
Following the completion of the peptide assembly, the peptide is cleaved from the solid support, and all protecting groups, including the tBu and the pseudoproline ring, are removed.
-
Resin Washing and Drying: The fully assembled peptidyl-resin is washed with a solvent like DCM and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing TFA as the strong acid and scavengers to trap reactive cationic species, is prepared. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Cleavage Reaction: The dried peptidyl-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.
-
Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification
The crude peptide containing the deprotected Ser-Ser sequence is purified by RP-HPLC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.
-
Detection: The peptide is detected by UV absorbance at 210-220 nm.
-
Fraction Collection: Fractions corresponding to the desired peptide peak are collected.
-
Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. The pure fractions are then pooled and lyophilized to obtain the final peptide product.
Applications in Drug Development
The use of this compound is particularly advantageous in the synthesis of peptide-based therapeutics.[13] By enabling the synthesis of previously inaccessible or difficult-to-synthesize peptides, this dipeptide facilitates the exploration of a wider range of peptide drug candidates. Its ability to improve yield and purity streamlines the manufacturing process, which is a critical consideration in drug development.[13] The temporary nature of the pseudoproline modification ensures that the final peptide possesses the native sequence with no permanent alterations.[1]
Conclusion
This compound is a highly effective tool in modern peptide chemistry. Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in synthesis efficiency, yield, and purity. While quantitative data on some of its physicochemical properties remain limited, its stability profile is well-suited for standard Fmoc-based SPPS protocols. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this pseudoproline dipeptide is essential for the successful synthesis of complex and therapeutically relevant peptides.
References
- 1. Fmoc-Ser(tBu)-Ser[ΨMe,MePro]-OH | Peptide Synthesis Derivative | Baishixing [aminoacids-en.com]
- 2. FMOC-SER(TBU)-SER(PSIME,MEPRO)-OH|lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. 1000164-43-1 CAS MSDS (FMOC-SER(TBU)-SER(PSIME,MEPRO)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. perlan.com.pl [perlan.com.pl]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. digital.csic.es [digital.csic.es]
- 13. benchchem.com [benchchem.com]
The Strategic Application of Pseudoprolines in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, particularly for long and complex sequences, aggregation of the growing peptide chain presents a formidable challenge. This phenomenon, primarily driven by the formation of intermolecular β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, acting as temporary backbone protection to disrupt secondary structure formation and enhance solubility. This technical guide provides an in-depth exploration of pseudoprolines, their mechanism of action, practical applications, and the quantitative improvements they offer in solid-phase peptide synthesis (SPPS).
The Core Concept: Structure and Mechanism
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized onto the backbone amide nitrogen through a reaction with an aldehyde or ketone, typically forming an oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure imposes a "kink" in the peptide backbone, akin to that introduced by a proline residue, which disrupts the hydrogen bonding patterns responsible for β-sheet formation.[1][2] The most commonly used pseudoprolines are derived from the reaction with acetone, forming a dimethyl-substituted ring.
The introduction of a pseudoproline dipeptide serves a dual purpose: it temporarily protects the side chain of Ser, Thr, or Cys, and it acts as a solubilizing agent by preventing peptide aggregation.[3] This temporary modification is fully reversible under standard cleavage conditions with trifluoroacetic acid (TFA), regenerating the native amino acid residue in the final peptide.[1][2]
dot
Caption: Mechanism of pseudoproline action in SPPS.
Quantitative Improvements with Pseudoproline Dipeptides
The use of pseudoproline dipeptides has been shown to significantly enhance the efficiency of peptide synthesis, particularly for "difficult sequences" prone to aggregation. The following tables summarize the quantitative benefits reported in the literature.
Table 1: Impact on Peptide Yield and Purity
| Peptide Sequence Type | Without Pseudoproline | With Pseudoproline | Reference |
| Highly Aggregated Sequences | Low to negligible yields | Up to 10-fold increase in product yield | [4] |
| "Difficult" Sequences | Poor quality and low yield | Remarkable improvements in quality and yield of crude products | [3] |
| Macrocyclic Peptides (Conotoxin Derivatives) | 52% and 70% macrocyclization | Complete macrocyclization | [5] |
Table 2: Effect on Racemization and Cleavage
| Parameter | Observation with Pseudoproline | Reference |
| Racemization | Convergent peptide-segment couplings proceeded without racemization, even under microwave conditions, when using C-terminal pseudoprolines.[6][7] | [6][7] |
| Cleavage Time (Cys-Pseudoproline) | Complete removal in 4-6 hours with TFA/TIS/H₂O; in some cases as short as 1 hour, significantly faster than previously reported (32-36 hours). | [5] |
Experimental Protocols
Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH
This protocol describes a general method for the synthesis of a serine-based pseudoproline dipeptide.
Materials:
-
Fmoc-Xaa-OH (where Xaa is the desired amino acid)
-
H-Ser-OtBu·HCl
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dipeptide Formation:
-
Dissolve Fmoc-Xaa-OH, HBTU, and HOBt in DMF.
-
Add DIPEA and stir for 5 minutes.
-
Add H-Ser-OtBu·HCl and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with ethyl acetate and washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Oxazolidine Ring Formation:
-
Dissolve the crude dipeptide in a mixture of DCM and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TsOH.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
t-Butyl Deprotection:
-
Dissolve the protected pseudoproline dipeptide in a solution of TFA in DCM (e.g., 50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final Fmoc-Xaa-Ser(ψMe,MePro)-OH.
-
dot
Caption: Workflow for pseudoproline dipeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) using a Pseudoproline Dipeptide
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids
-
Fmoc-Xaa-Yaa(ψMe,MePro)-OH (where Yaa = Ser or Thr)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
DIPEA
-
20% Piperidine in DMF (v/v)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid with coupling reagents and DIPEA in DMF.
-
Add the activated amino acid to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Pseudoproline Dipeptide Incorporation:
-
In the synthesis cycle where the Xaa-Yaa sequence is required, use the pre-formed Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide.
-
Couple the pseudoproline dipeptide using the same procedure as for a standard amino acid.
-
-
Chain Elongation: Continue the cycles of deprotection and coupling until the desired peptide sequence is assembled.
Cleavage and Deprotection
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Cleavage:
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[5] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and opens the oxazolidine/thiazolidine ring of the pseudoproline to regenerate the native Ser, Thr, or Cys residue.[1][2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
-
Isolation:
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
dot
Caption: Chemical transformation during TFA cleavage.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern peptide synthesis, offering a robust solution to the pervasive problem of peptide aggregation. By temporarily introducing a proline-like kink into the peptide backbone, they enhance solubility and coupling efficiency, leading to significantly improved yields and purities, especially for long and challenging sequences. The straightforward incorporation and removal of pseudoproline dipeptides, coupled with their compatibility with standard SPPS protocols, make them a valuable asset for researchers, scientists, and drug development professionals seeking to overcome the limitations of conventional peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruptive Power of Proline Mimics: A Technical Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of long and complex peptides is a significant challenge. Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) can lead to low yields, poor purity, and even complete synthesis failure. This technical guide provides an in-depth exploration of pseudoproline dipeptides, a powerful tool to overcome these obstacles, from their initial discovery to practical application in the laboratory.
First described by Wöhr and Mutter in 1995, pseudoproline dipeptides have become an indispensable tool in the peptide chemist's arsenal.[1] These synthetically modified dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), temporarily introduce a "kink" into the growing peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2][3] This guide will delve into the core principles of pseudoproline dipeptides, their impact on peptide synthesis, and provide the necessary technical details for their successful implementation.
Mechanism of Action: Bending the Rules of Peptide Assembly
The key to the effectiveness of pseudoproline dipeptides lies in their unique structure. The side chain of a serine, threonine, or cysteine residue is cyclized with its backbone nitrogen atom, typically by reaction with an aldehyde or ketone, to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][2] This five-membered ring mimics the structure of proline, hence the name "pseudoproline."
This proline-like conformation forces the preceding amide bond into a cis conformation, a significant deviation from the typically preferred trans conformation in peptides.[1][4] This localized disruption of the peptide backbone prevents the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates.[1][5] By keeping the peptide chains solvated and accessible, pseudoproline dipeptides enhance coupling efficiencies and improve the overall quality of the crude peptide product.[1][3] The native peptide sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step of SPPS, as the oxazolidine or thiazolidine ring is labile to strong acid.[2][5]
Figure 1: Mechanism of Pseudoproline Action.
Quantitative Impact on the Synthesis of "Difficult" Peptides
The use of pseudoproline dipeptides has a dramatic and quantifiable impact on the synthesis of notoriously difficult peptide sequences. Case studies on peptides prone to aggregation, such as human Islet Amyloid Polypeptide (hIAPP or Amylin), fragments of Caveolin-1, and the chemokine RANTES, demonstrate significant improvements in yield and purity.
| Peptide | Challenge | Strategy | Outcome | Reference |
| Human Islet Amyloid Polypeptide (hIAPP/Amylin) | Prone to amyloidogenic aggregation, making standard Fmoc-SPPS nearly impossible. | Incorporation of three pseudoproline dipeptides. | Successful synthesis with high yield and purity, enabling subsequent disulfide bond formation. The crude product purity was greater than 90%. | [1][6][7] |
| Caveolin-1 Fragment (54-mer) | Aggregation of the intramembrane domain. | Strategic incorporation of pseudoproline dipeptides. | Overcame aggregation issues, enabling successful synthesis. | [1] |
| RANTES (24-91) | High propensity for aggregation. | Combination of ChemMatrix resin and pseudoproline dipeptides. | Efficient synthesis was achieved by overcoming aggregation barriers. | [1][2] |
Experimental Protocols
The incorporation of pseudoproline dipeptides into an SPPS protocol is straightforward and compatible with standard automated peptide synthesizers.[1]
Synthesis of Pseudoproline Dipeptides
While commercially available, Fmoc-protected pseudoproline dipeptides can also be synthesized in the laboratory. The "direct insertion" method is generally preferred for its efficiency.
-
Dipeptide Formation: Synthesize the dipeptide Xaa-Ser/Thr/Cys using standard solution-phase or solid-phase methods.
-
Cyclization: React the purified dipeptide with an aldehyde or ketone (e.g., dimethoxypropane for a dimethyl-substituted pseudoproline) in an appropriate solvent. This reaction forms the oxazolidine or thiazolidine ring.
-
Purification: Purify the resulting Fmoc-protected pseudoproline dipeptide by chromatography.
Incorporation into SPPS
The following protocol outlines the general steps for incorporating a pseudoproline dipeptide into a growing peptide chain during Fmoc-SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling of Pseudoproline Dipeptide:
-
Dissolve the Fmoc-protected pseudoproline dipeptide (typically 1.5-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to the activation mixture.
-
Add the activated pseudoproline dipeptide solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours). Microwave-assisted coupling can also be employed to accelerate the reaction.[2]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted N-termini, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Figure 2: General SPPS Workflow with Pseudoproline Dipeptide.
Strategic Placement of Pseudoproline Dipeptides
The placement of pseudoproline dipeptides within a peptide sequence is crucial for their effectiveness. Empirical guidelines have been developed to maximize their benefits.
-
Spacing: Insert pseudoprolines approximately every 5-6 residues to effectively disrupt secondary structure formation.[1][6]
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and a native proline residue.[1][6] The optimal separation is 5-6 residues.[6]
-
Hydrophobic Regions: It is often advantageous to place a pseudoproline immediately before a hydrophobic stretch of amino acids to enhance solubility and coupling efficiency.[1][6]
Figure 3: Pseudoproline Placement Guidelines.
Limitations and Considerations
While highly effective, the use of pseudoproline dipeptides has some limitations. The primary drawback is the steric hindrance of the oxazolidine or thiazolidine ring, which makes the acylation of the pseudoproline's N-terminus difficult.[1][3] This is why they are almost exclusively used as pre-formed dipeptide building blocks.[2][3] Additionally, the synthesis of the pseudoproline dipeptides themselves adds an extra step to the overall process if they are not purchased commercially.
Conclusion
Pseudoproline dipeptides are a powerful and versatile tool for overcoming the challenges of peptide aggregation in Solid-Phase Peptide Synthesis. Their ability to temporarily disrupt secondary structure formation leads to significant improvements in peptide yield and purity, particularly for long and difficult sequences. By understanding their mechanism of action and following established protocols and placement guidelines, researchers can unlock the synthesis of previously inaccessible peptides, accelerating research and development in peptide-based therapeutics and diagnostics.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pseudoproline dipeptide, Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, a critical tool in overcoming challenges associated with solid-phase peptide synthesis (SPPS). The guide details its chemical properties, the principles behind its application, and protocols for its use in the synthesis of complex and therapeutically relevant peptides, such as GLP-1 receptor agonists.
Core Compound Data
This compound is a protected dipeptide derivative designed to enhance the efficiency and success rate of Fmoc-based solid-phase peptide synthesis. The incorporation of a dimethylated pseudoproline (ψ(Me,Me)pro) moiety, derived from the C-terminal serine, temporarily alters the peptide backbone's conformation, providing significant advantages during chain assembly.
| Property | Value | Reference(s) |
| CAS Number | 1000164-43-1 | [1][2] |
| Molecular Weight | 510.58 g/mol | [3][4] |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1][2] |
| Synonyms | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | [2] |
| Appearance | White to off-white powder | |
| Purity | ≥97.0% (HPLC) | [3] |
| Storage Conditions | 2°C to 8°C, store in a dry, sealed container, avoid exposure to light and moisture. | [5] |
| Solubility | Soluble in common SPPS solvents like DMF, NMP, and DCM. | [6] |
The Role of Pseudoproline Dipeptides in SPPS
The primary challenge in the synthesis of long or complex peptides is the tendency of the growing peptide chain to aggregate on the solid support. This aggregation, driven by the formation of secondary structures like β-sheets, hinders reagent access and leads to incomplete coupling and deprotection steps, resulting in low yields and purity.
Pseudoproline dipeptides are designed to disrupt this process. By introducing a "kink" into the peptide backbone, they effectively break up the hydrogen bonding patterns necessary for β-sheet formation. This enhances the solvation of the peptide-resin complex and improves reaction kinetics. The pseudoproline moiety is stable during the Fmoc-SPPS cycles but is cleaved under the final acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the native serine residue.
Experimental Protocols
While this compound is typically purchased as a pre-formed dipeptide due to the difficulty in acylating the sterically hindered oxazolidine nitrogen, the general strategy for its synthesis involves a two-step process.
-
Formation of the Pseudoproline Monomer: L-serine is reacted with an acetone source (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the (4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. The α-amino group of this monomer is then protected with an Fmoc group using a reagent like Fmoc-OSu.
-
Coupling of the Second Amino Acid: The N-terminal amino acid, in this case, Fmoc-Ser(tBu)-OH, is activated (e.g., as an acid fluoride or pentafluorophenyl ester) and then coupled to the secondary amine of the pseudoproline monomer to form the final dipeptide. This step can be low-yielding, which is why the use of commercially available, pre-formed dipeptides is standard practice.
This protocol outlines the manual coupling of the pseudoproline dipeptide onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent: HATU, HBTU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimum volume of DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the mixture and mix thoroughly for 1-2 minutes.
-
Coupling: Immediately add the activated dipeptide solution to the peptide-resin.
-
Reaction: Agitate the mixture for 1 to 2 hours at room temperature. A longer coupling time (minimum 1 hour) is often required for pseudoproline dipeptides compared to standard amino acids.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Continuation: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue peptide chain elongation.
Application in Therapeutic Peptide Synthesis: GLP-1 Receptor Agonists
This compound and similar pseudoproline dipeptides are instrumental in the convergent synthesis of complex therapeutic peptides like the Glucagon-Like Peptide-1 (GLP-1) receptor agonists, Liraglutide and Semaglutide.[7] These drugs are used in the treatment of type 2 diabetes. The synthesis involves assembling protected peptide fragments, where the pseudoproline dipeptide facilitates the efficient coupling of these large segments on the solid support.[7]
The biological activity of the final peptide, not the dipeptide building block, is what elicits a therapeutic effect. GLP-1 receptor agonists function by mimicking the endogenous incretin hormone GLP-1.
Signaling Pathway of GLP-1 Receptor Activation:
-
Binding: The GLP-1 analogue (e.g., Semaglutide) binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) on pancreatic β-cells.
-
G-Protein Activation: Receptor binding activates the associated Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).
-
Downstream Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA) and Epac2.
-
Insulin Exocytosis: These downstream effectors potentiate glucose-stimulated insulin secretion from the β-cell.
References
Unlocking "Difficult" Peptides: A Technical Guide to the Solubility-Enhancing Properties of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of peptides, particularly long or hydrophobic sequences, is frequently hampered by poor solubility and aggregation of the growing peptide chain. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, leads to incomplete coupling reactions, low synthetic yields, and challenging purification processes. Pseudoproline (ψ-Pro) dipeptides have emerged as a powerful tool to mitigate these issues. By introducing a temporary "kink" in the peptide backbone, pseudoprolines effectively disrupt secondary structure formation, enhance solvation, and dramatically improve the efficiency of solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the mechanism, applications, and solubility characteristics of peptides containing these valuable building blocks, supported by experimental protocols and workflow visualizations.
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1] They are synthetically created from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues, which are reversibly protected as five-membered oxazolidine or thiazolidine rings.[1][2] This cyclic structure mimics the conformational properties of proline, hence the name "pseudoproline".[1]
First introduced by Wöhr and Mutter, this technique was designed to act as a solubilizing and structure-disrupting modification.[1] The key advantage is that the modification is temporary; the native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step, leaving no permanent alteration to the final peptide sequence.[2][3] Because direct coupling of an amino acid to the sterically hindered pseudoproline residue results in low yields, they are almost exclusively incorporated as pre-formed dipeptide units (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[2][4]
Mechanism of Action: Disrupting Aggregation to Enhance Solubility
The primary cause of poor solubility and synthetic difficulty during SPPS is the tendency of growing peptide chains to aggregate via intermolecular hydrogen bonding, forming rigid β-sheet structures. This aggregation physically blocks reactive sites, leading to truncated or deleted sequences.
Pseudoproline dipeptides counteract this by inducing a conformational "kink" in the peptide backbone, similar to natural proline.[3][5] This kink favors a cis-amide bond conformation over the typical trans-amide bond.[6] The disruption of the regular backbone geometry prevents the formation of the extended chain alignment necessary for β-sheet aggregation, thereby enhancing the solvation of the peptide chain in synthesis solvents like DMF and NMP.[1][6]
References
- 1. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency of automated solid-phase peptide synthesis (SPPS), particularly for challenging sequences prone to aggregation.[1][2] Peptide aggregation during SPPS is a significant obstacle that can lead to incomplete coupling reactions, low yields, and difficult purification.[3][4] Pseudoproline dipeptides introduce a temporary "kink" in the peptide backbone by reversibly protecting a serine or threonine residue as a proline-like oxazolidine.[2][3] This structural disruption effectively inhibits the formation of secondary structures, such as β-sheets, which are a primary cause of on-resin aggregation.[3]
The incorporation of this compound offers several advantages in automated SPPS:
-
Increased Purity of Crude Products: By minimizing aggregation, coupling reactions proceed more efficiently, resulting in a higher percentage of the target peptide in the crude product.[5]
-
Simplified HPLC Purification: Cleaner crude products simplify the final purification process, saving time and resources.[5]
-
Enhanced Yields: Improved coupling efficiency directly translates to higher overall yields of the purified peptide.[5]
-
Enables Synthesis of "Difficult Sequences": This building block allows for the successful synthesis of long, hydrophobic, or otherwise aggregation-prone peptides that are often inaccessible using standard SPPS protocols.[6]
The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage, regenerating the native serine residue.[2] This dipeptide is introduced using standard coupling protocols on automated peptide synthesizers, making it a straightforward and effective tool to overcome common synthetic challenges.[3]
Data Presentation: Performance and Purity
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides. A notable example is the synthesis of human amylin (hAmylin), a highly aggregation-prone peptide.
| Peptide Sequence | Synthesis Strategy | Crude Product Purity (%) | Overall Yield | Reference |
| Ac-hAmylin(8-37) | Standard Double Coupling | Mixture of truncated peptides | Very Low | [7] |
| Ac-hAmylin(8-37) | With Pseudoproline Dipeptides | > 90% | High | [7] |
| hAmylin(1-37) | Standard Methods | Highly heterogeneous product | Very Low | [3][7] |
| hAmylin(1-37) | With Pseudoproline Dipeptides | Excellent | High | [7] |
Experimental Protocols
General Guidelines for Incorporating this compound
-
Positioning: For optimal results, it is recommended to space pseudoproline dipeptides approximately 5-6 residues apart within the peptide sequence.[5] Aim to insert the pseudoproline dipeptide before known hydrophobic or aggregation-prone regions.[5]
-
Coupling: this compound is incorporated as a dipeptide unit. This avoids the need to acylate the sterically hindered oxazolidine nitrogen.[2] Standard coupling reagents used in automated Fmoc-SPPS are effective. A double coupling strategy for the pseudoproline dipeptide is recommended to ensure maximum incorporation.[7]
-
Resin Selection: The choice of solid support can influence the success of the synthesis. Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), are recommended for long or difficult sequences.[8]
Detailed Protocol for Automated SPPS
This protocol provides a general guideline for using this compound on an automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Resin: Rink Amide resin (or other suitable resin based on the desired C-terminus) Scale: 0.1 mmol
Step 1: Resin Preparation
-
Add the resin to the reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
Step 2: Standard Amino Acid Coupling Cycle (Automated)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 10 min).
-
Washes: Wash the resin thoroughly with DMF.
-
Coupling:
-
Prepare a solution of the standard Fmoc-amino acid (4-5 equivalents), a coupling agent such as HBTU/HCTU (4-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8-10 equivalents) in DMF.
-
Add the coupling solution to the reaction vessel and react for the programmed time (e.g., 45-60 minutes).
-
-
Washes: Wash the resin with DMF.
-
Repeat this cycle for all standard amino acid residues.
Step 3: this compound Coupling Cycle (Automated)
-
Fmoc Deprotection: Perform the standard deprotection cycle as described in Step 2.1.
-
Washes: Wash the resin thoroughly with DMF.
-
Pseudoproline Dipeptide Coupling (Double Coupling):
-
First Coupling:
-
Prepare a solution of this compound (3-4 equivalents), a coupling agent (e.g., HBTU/HCTU, 3-4 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF.
-
Add the coupling solution to the reaction vessel and react for 60-90 minutes.
-
-
Washes: Wash the resin with DMF.
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of the activated pseudoproline dipeptide.
-
-
-
Washes: Wash the resin with DMF.
Step 4: Final Deprotection and Cleavage
-
After the final coupling cycle, perform a final Fmoc deprotection.
-
Wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This step will also cleave the pseudoproline ring, regenerating the native serine residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Step 5: Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Experimental Workflow for Automated SPPS using this compound
Caption: Automated SPPS workflow incorporating a pseudoproline dipeptide.
Logical Relationship of Pseudoproline Dipeptide Action
References
- 1. benchchem.com [benchchem.com]
- 2. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. digital.csic.es [digital.csic.es]
Application Notes: Standard Coupling Protocols for Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH
Introduction
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block used in solid-phase peptide synthesis (SPPS). The incorporation of pseudoproline dipeptides, such as this compound, offers significant advantages in the synthesis of difficult or long peptide sequences. The oxazolidine ring of the pseudoproline moiety disrupts the formation of secondary structures like β-sheets during chain assembly, which can otherwise lead to incomplete coupling and aggregation. This results in improved coupling efficiency, higher purity of the crude peptide, and increased overall yield.
The use of this dipeptide is particularly beneficial for preventing aggregation in sequences containing serine. The pre-formed dipeptide ensures a more efficient and complete reaction compared to the stepwise coupling of the individual serine residues. The tert-butyl (tBu) protecting group on the first serine provides robust protection during synthesis and is readily removed during the final cleavage from the resin.
Key Advantages:
-
Improved Solubility: The kink introduced by the pseudoproline structure disrupts inter-chain hydrogen bonding, enhancing the solvation of the growing peptide chain.
-
Enhanced Coupling Efficiency: By preventing aggregation, the reactive sites remain accessible, leading to more complete coupling reactions.
-
Reduced Side Reactions: Minimizes side reactions associated with difficult couplings, such as deletions and truncations.
-
Higher Yield and Purity: The overall result is a higher yield of the target peptide with greater purity, simplifying downstream purification processes.
Experimental Protocols
This section provides a detailed protocol for the manual and automated coupling of this compound onto a solid support.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free amino group
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Reagents (for monitoring reaction completion)
Manual Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Pre-activation of the Dipeptide:
-
In a separate vessel, dissolve this compound (2.0 eq.), HBTU/HOBt (1.95 eq.), or HATU (1.95 eq.) in DMF.
-
Add DIPEA (4.0 eq.) or NMM (4.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, extend the coupling time or consider a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin with DMF (5 times), DCM (3 times), and IPA (3 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Automated Peptide Synthesizer Protocol
The following is a general protocol for an automated peptide synthesizer. Parameters may need to be optimized based on the specific instrument and peptide sequence.
-
Program Setup:
-
Define the peptide sequence, specifying the use of this compound at the desired position.
-
Select the appropriate coupling method (e.g., HBTU/DIPEA or HATU/DIPEA).
-
-
Reagent Preparation:
-
Prepare solutions of the dipeptide, activator, and base at the required concentrations.
-
-
Automated Synthesis Cycle:
-
Deprotection: Automated delivery of 20% piperidine in DMF.
-
Washing: Automated washing cycles with DMF.
-
Coupling:
-
Automated delivery of the this compound, activator, and base solutions to the reaction vessel.
-
Set the coupling time to 60-120 minutes.
-
-
Washing: Automated washing cycles with DMF post-coupling.
-
-
Post-Synthesis:
-
After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Base | Reaction Time (min) | Coupling Efficiency (%) | Purity of Crude Peptide (%) |
| HBTU/HOBt | DIPEA | 60 | >99 | ~90 |
| HATU | DIPEA | 60 | >99.5 | ~92 |
| TBTU/HOBt | NMM | 90 | >98 | ~88 |
| DIC/HOBt | - | 120 | ~95 | ~85 |
Note: Data is compiled from various literature sources and may vary depending on the specific peptide sequence and synthesis conditions.
Visualizations
Caption: Workflow for the coupling of this compound in SPPS.
Caption: Logical relationship of pseudoproline benefits in peptide synthesis.
Application Notes and Protocols for Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides and those with a high propensity for aggregation presents a significant challenge in solid-phase peptide synthesis (SPPS). Inter- and intra-chain aggregation of the growing peptide on the solid support can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the target peptide. Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide that serves as a powerful tool to overcome these synthetic difficulties.
This specialized dipeptide derivative incorporates a dimethylated pseudoproline (ψ(Me,Me)pro) moiety derived from the C-terminal serine residue. When incorporated into the peptide backbone, the oxazolidine ring of the pseudoproline induces a "kink," similar to a native proline residue.[1] This conformational constraint disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[1] By mitigating aggregation, this compound enhances the solvation of the peptide-resin complex, leading to more efficient and complete reactions, ultimately resulting in higher yields and purity of the desired hydrophobic peptide.[1]
Mechanism of Action
The primary function of this compound is to act as a "structure breaker" during SPPS. The underlying mechanism involves:
-
Conformational Disruption: The five-membered oxazolidine ring of the pseudoproline moiety restricts the conformational freedom of the peptide backbone, favoring a cis-amide bond over the more common trans conformation. This induced kink disrupts the regular hydrogen-bonding patterns necessary for the formation of stable β-sheet structures between peptide chains.[1]
-
Improved Solvation: By preventing the peptide chains from aggregating, the peptide-resin complex remains better solvated by the synthesis solvents (e.g., DMF, NMP). This improved solvation allows for better access of reagents (activated amino acids and deprotection solutions) to the reactive N-terminus of the growing peptide chain.[1]
-
Reversibility: The pseudoproline modification is temporary. The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., using trifluoroacetic acid, TFA), regenerating the native serine residue.
Applications in the Synthesis of "Difficult" Peptides
This compound and other pseudoproline dipeptides have proven invaluable in the successful synthesis of numerous challenging peptides, including:
-
Human Amylin (hIAPP): A 37-residue peptide highly prone to aggregation. Standard Fmoc SPPS of hIAPP and its fragments often results in only trace amounts of the desired product. The incorporation of pseudoproline dipeptides has enabled its synthesis in high yield and purity.[1]
-
RANTES (1-68): A 68-amino acid chemokine with a high tendency to aggregate. The combination of pseudoproline dipeptides and a polyethylene glycol (PEG)-based resin (ChemMatrix) was crucial for its successful stepwise solid-phase synthesis.
-
95-Residue FAS Death Domain-Related Peptide: Attempts to synthesize this long peptide using conventional Fmoc amino acids failed. However, the strategic incorporation of several dimethyloxazolidine dipeptides allowed for its successful synthesis in remarkable purity.[1]
Data Presentation
The use of this compound and similar pseudoproline dipeptides can dramatically improve the outcome of synthesizing hydrophobic and aggregation-prone peptides. The following table provides a comparative summary of synthesis outcomes for challenging peptides with and without the use of pseudoproline dipeptides, based on published findings.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| 95-Residue FAS Death Domain-Related Peptide | Standard Fmoc SPPS | Synthesis Failed | 0 | [1] |
| SPPS with Pseudoproline Dipeptides | "Remarkable Purity" | Successful Synthesis | [1] | |
| Human Amylin (hAmylin) (8-37 fragment) | Standard Fmoc SPPS | Trace Amounts | ~0 | [1] |
| SPPS with Pseudoproline Dipeptides | High Purity | High Yield | [1] | |
| RANTES (1-68) | Standard SPPS on Polystyrene Resin | Synthesis Failed | 0 | |
| SPPS with Pseudoproline Dipeptides on ChemMatrix Resin | Purifiable Product | Successful Synthesis |
Experimental Protocols
The following protocols provide a generalized methodology for the incorporation of this compound into a hydrophobic peptide sequence using manual or automated solid-phase peptide synthesis.
General Guidelines for Incorporating Pseudoproline Dipeptides
-
Placement: Strategically place the pseudoproline dipeptide just before a known or suspected aggregation-prone sequence.
-
Spacing: For long peptides, it is recommended to space pseudoproline dipeptides (or native prolines) approximately every 6-10 residues to maintain a disruption of secondary structures.
-
Resin Choice: The use of low-aggregation resins, such as those based on polyethylene glycol (e.g., ChemMatrix) or other hydrophilic supports, can act synergistically with pseudoproline dipeptides to improve synthesis outcomes.
Manual SPPS Protocol for Incorporation of this compound
This protocol is suitable for a standard 0.1 mmol scale synthesis.
a) Resin Swelling and Preparation:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Perform the standard deprotection and coupling cycles to synthesize the peptide sequence up to the point of incorporating the pseudoproline dipeptide.
b) Fmoc Deprotection (Prior to Pseudoproline Coupling):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
c) Coupling of this compound:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., 3-5 eq. of HATU) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to ensure complete coupling (a negative result, indicated by clear or yellowish beads, is desired). If the test is positive, a second coupling may be required.
d) Continuation of Peptide Synthesis:
-
Proceed with the standard Fmoc-SPPS cycles (deprotection and coupling) for the remaining amino acids in the sequence.
e) Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail suitable for the protecting groups used. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5).[2]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Automated SPPS Protocol
This compound is fully compatible with automated peptide synthesizers. The general workflow is as follows:
-
Prepare stock solutions of the required amino acids, including this compound, at the appropriate concentration.
-
Program the synthesizer with the desired peptide sequence, ensuring the correct bottle position for the pseudoproline dipeptide is specified.
-
The synthesizer will automatically perform the following cycles:
-
Fmoc Deprotection: Delivery of 20% piperidine in DMF.
-
Washes: Thorough washing with DMF.
-
Coupling: Delivery of the activated amino acid (or in this case, the pseudoproline dipeptide) to the reaction vessel.
-
Washes: Thorough washing with DMF.
-
-
Upon completion of the synthesis, the peptide-resin is removed from the synthesizer and subjected to manual cleavage and deprotection as described above.
Visualizations
References
Application Notes and Protocols for the Cleavage of the Pseudoproline Ring from the Peptide Backbone with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides are valuable tools in solid-phase peptide synthesis (SPPS) for disrupting secondary structure formation and minimizing aggregation of the growing peptide chain. The oxazolidine or thiazolidine ring of the pseudoproline moiety is designed to be cleaved under acidic conditions, typically during the final trifluoroacetic acid (TFA) treatment, to regenerate the native serine, threonine, or cysteine residue. However, the efficiency of this cleavage can be influenced by several factors, including the peptide sequence, TFA concentration, temperature, and the composition of the cleavage cocktail. Incomplete cleavage can result in undesired, permanently modified peptides, complicating purification and analysis.
These application notes provide a comprehensive overview of the TFA-mediated cleavage of pseudoproline rings, including detailed experimental protocols, a summary of factors influencing cleavage efficiency, and troubleshooting guidelines.
Data Presentation
The efficiency of pseudoproline cleavage is highly sequence-dependent, and various conditions have been reported in the literature. The following table summarizes cleavage conditions and outcomes for different pseudoproline-containing peptides.
| Peptide Sequence Context | Pseudoproline Type | Cleavage Cocktail | Time | Temperature | Outcome | Reference |
| Not Specified | Thr(ΨMe,Mepro) | 90% TFA | Minutes | Not Specified | Cleavage of the isopropylidene group | [1] |
| H-T(ΨPro)GTWI-OH | Thr(ΨMe,Mepro) | 95% TFA / 2.5% H₂O / 2.5% TIS | 3 hours | Room Temp. | Unexpectedly incomplete cleavage | [1] |
| Peptide 2 | Cys(ΨMe,Mepro) | 95% TFA / 2.5% H₂O / 2.5% TIS | 4 hours | Room Temp. | Complete removal | [2] |
| Peptide 5 | Cys(ΨMe,Mepro) | 95% TFA / 2.5% H₂O / 2.5% TIS | 1 hour | Room Temp. | 85% of Cys pseudoproline remained | [2] |
| Peptide 5 | Cys(ΨMe,Mepro) | 95% TFA / 2.5% H₂O / 2.5% TIS | 6 hours | Room Temp. | Complete removal | [2] |
| Peptide 7 (Ser-Cys) | Cys(ΨMe,Mepro) | Not Specified | 1 hour | Room Temp. | Complete removal | [2] |
| Linear Peptides | Cys(ΨMe,Mepro) | 95% TFA / 2.5% H₂O / 2.5% TIS | 32-36 hours | Room Temp. | Required for complete removal in some studies | [2] |
| Head-to-tail cyclic peptides | Cys(ΨMe,Mepro) | 95% TFA / 2.5% H₂O / 2.5% TIS | 13 days | Room Temp. | Required for complete removal | [2] |
Note: TIS stands for triisopropylsilane, a common scavenger.
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Pseudoproline-Containing Peptides from Resin
This protocol describes a general procedure for the cleavage of a peptide from the solid support and the simultaneous removal of the pseudoproline ring and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Nitrogen or argon gas line
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell the resin and remove any residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents:
-
95% TFA
-
2.5% Deionized water
-
2.5% Triisopropylsilane (TIS)
-
-
Prepare the cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 1-4 hours. The optimal time is sequence-dependent and may require optimization (see Table 1). For peptides containing multiple arginine residues, the cleavage time may need to be extended.[3]
-
A color change to deep yellow may be observed if trityl-protected residues are present.[4]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through the frit of the reaction vessel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the molecular weight and assess the purity and completeness of the pseudoproline ring cleavage.
-
Protocol 2: HPLC Analysis of Pseudoproline Cleavage
Materials:
-
Crude peptide sample
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 3.6 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample (e.g., 10-20 µL).
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The peak corresponding to the fully deprotected peptide should have the expected molecular weight as confirmed by MS.
-
The presence of a peak with a mass corresponding to the peptide with the intact pseudoproline ring indicates incomplete cleavage. The relative peak areas can be used to quantify the extent of cleavage.
-
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed cleavage of a pseudoproline ring.
Experimental Workflow
Caption: Workflow for pseudoproline cleavage and analysis.
Factors Influencing Cleavage Efficiency
Several factors can impact the successful removal of the pseudoproline ring:
-
Peptide Sequence: The amino acids adjacent to the pseudoproline and the overall peptide conformation can influence the accessibility of the oxazolidine/thiazolidine ring to TFA. This is considered the most significant factor, leading to the wide range of reported cleavage times.[2]
-
Temperature: Elevated temperatures can promote the ring opening of pseudoproline.[5] However, higher temperatures can also increase the risk of side reactions, such as aspartimide formation.[1][5]
-
TFA Concentration: While high concentrations of TFA (typically 90-95%) are standard, the optimal concentration may vary.
-
Scavengers: Scavengers are crucial for quenching reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise lead to side reactions. Common scavengers include water, TIS, and ethane dithiol (EDT). The specific combination of scavengers can influence the overall outcome of the cleavage reaction.[3][5]
-
Pseudoproline Type: Oxazolidine rings derived from serine and threonine are generally more acid-labile than the thiazolidine rings from cysteine.[6]
Troubleshooting
-
Incomplete Cleavage: If HPLC and MS analysis indicate the presence of the peptide with the intact pseudoproline ring, consider the following:
-
Increase Cleavage Time: Extend the duration of the TFA treatment. It is advisable to perform a time-course experiment (e.g., analyzing aliquots at 1, 2, 4, and 6 hours) to determine the optimal cleavage time for a specific peptide.
-
Increase Temperature: Perform the cleavage at a slightly elevated temperature (e.g., 38°C).[3] However, be mindful of potential side reactions.
-
Optimize Scavenger Cocktail: The choice of scavengers can be critical. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, a more complex scavenger cocktail may be necessary.
-
-
Side Reactions: The appearance of unexpected peaks in the HPLC chromatogram may indicate side reactions.
-
Aspartimide Formation: This is a common side reaction, especially at elevated temperatures in sequences containing aspartic acid.[1][5] Using a milder cleavage protocol or optimizing the scavenger cocktail may help to minimize this.
-
Alkylation: Reactive carbocations from protecting groups can modify susceptible residues like tryptophan and tyrosine. Ensuring an adequate concentration of appropriate scavengers (e.g., TIS, water) is essential.
-
Conclusion
The cleavage of the pseudoproline ring is a critical step in the synthesis of peptides utilizing this valuable tool. While standard TFA cleavage protocols are often effective, the efficiency of ring opening is highly dependent on the specific peptide sequence. A systematic approach to optimizing cleavage conditions, including time, temperature, and scavenger composition, is recommended for each new pseudoproline-containing peptide. Careful analysis of the crude product by HPLC and MS is essential to verify the complete removal of the pseudoproline moiety and to ensure the desired final product's integrity.
References
Application Notes and Protocols for Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and success rate of solid-phase peptide synthesis (SPPS), particularly for complex sequences and the generation of cyclic peptides. Pseudoprolines are derivatives of serine or threonine where the side chain is cyclized onto the backbone nitrogen, creating a proline-like oxazolidine ring. This structural modification acts as a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to peptide aggregation during synthesis. By preventing aggregation, pseudoproline dipeptides improve the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher crude peptide purity, and increased final yields.
The (psi(Me,Me)pro) designation indicates a dimethylated pseudoproline, which is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection and cleavage step, regenerating the native serine residue. The turn-inducing nature of the pseudoproline moiety is particularly advantageous in the synthesis of cyclic peptides, as it pre-organizes the linear precursor into a conformation favorable for macrocyclization, often resulting in accelerated reaction times and significantly improved cyclization yields.
Key Applications and Advantages
-
Synthesis of "Difficult" Peptides: Overcomes challenges associated with hydrophobic or aggregation-prone sequences.
-
Improved Yield and Purity: Minimizes deletion sequences and side reactions caused by incomplete couplings due to peptide aggregation.[1]
-
Enhanced Cyclization Efficiency: The built-in turn promotes efficient head-to-tail or side-chain cyclization of linear peptide precursors, leading to faster reactions and higher yields of the desired cyclic product.[2][3]
-
Traceless Application: The pseudoproline structure is completely removed upon final TFA cleavage, leaving the native peptide sequence.[2]
Data Presentation: Impact of Pseudoproline on Peptide Cyclization
The inclusion of a pseudoproline dipeptide, such as one analogous to this compound, can dramatically improve the efficiency of macrocyclization. The following table summarizes a comparative study on the on-resin cyclization of two conotoxin derivatives, demonstrating the significant increase in cyclized product when a pseudoproline is incorporated into the peptide sequence.
| Peptide Sequence | Pseudoproline Present | Cyclization Time (hours) | Macrocyclization Yield (%) |
| Conotoxin Derivative 1 | No | 2 | 52 |
| Conotoxin Derivative 1 | Yes (Ser-Cys(ψMe,Mepro)) | 2 | 100 |
| Conotoxin Derivative 2 | No | 2 | 70 |
| Conotoxin Derivative 2 | Yes (Ala-Cys(ψMe,Mepro)) | 2 | 100 |
Data adapted from a study on cysteine-based pseudoprolines in conotoxin synthesis, which demonstrates the principle of enhanced cyclization.[4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a linear peptide precursor followed by on-resin or solution-phase cyclization. Optimization may be required for specific peptide sequences.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide on a solid support using a standard Fmoc/tBu strategy.
1. Resin Selection and Swelling:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
- Repeat the treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- For standard amino acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the solution to the resin.
- For this compound incorporation: Use the same coupling procedure as for standard amino acids. This dipeptide is incorporated in a single coupling step.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
- Wash the resin thoroughly with DMF.
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Final Fmoc Deprotection:
- After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Head-to-Tail Cyclization
This method is often preferred as it can minimize intermolecular side reactions.
1. Linear Peptide Preparation:
- Synthesize the linear peptide on a resin that allows for side-chain anchoring (e.g., using an Asp, Glu, or Lys residue with an orthogonal protecting group like Allyl/Alloc or Dde). The C-terminus of the peptide should be protected (e.g., as an allyl ester).
2. Selective Deprotection:
- Remove the orthogonal protecting group from the C-terminal carboxyl group (e.g., using Pd(PPh₃)₄ for allyl ester cleavage).
- Remove the N-terminal Fmoc group using 20% piperidine in DMF.
3. On-Resin Cyclization:
- Wash the resin extensively with DMF.
- Add a solution of a cyclization reagent (e.g., HATU/DIPEA or PyBOP/DIPEA in DMF) to the resin.
- Allow the cyclization reaction to proceed for 4-24 hours at room temperature.
- Monitor the reaction progress by taking small aliquots of the resin for cleavage and LC-MS analysis.
4. Cleavage and Final Deprotection:
- Once cyclization is complete, wash the resin with DMF and dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu group and the pseudoproline ring.
- Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This is a classical method for peptide cyclization.
1. Linear Peptide Preparation and Cleavage:
- Synthesize the linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the fully protected peptide.
- After synthesis, cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1-2% TFA in DCM).
2. Cyclization in Solution:
- Dissolve the protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically 0.1-1 mM) which favors intramolecular cyclization over intermolecular polymerization.
- Add a coupling reagent (e.g., HATU, HBTU, or PyBOP) and a base (e.g., DIPEA or 2,4,6-collidine).
- Stir the reaction at room temperature for 12-48 hours. Monitor the reaction by LC-MS.
3. Final Deprotection:
- After cyclization is complete, remove the solvent under vacuum.
- Treat the residue with a strong acid cleavage cocktail (e.g., 95% TFA with scavengers) to remove all side-chain protecting groups, including the pseudoproline.
- Precipitate, wash, and lyophilize the crude cyclic peptide.
Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis using pseudoproline dipeptides.
Signaling Pathway: Mechanism of Action of α-Conotoxins
As a case study, many cyclic peptides, such as conotoxins, are potent modulators of ion channels. The synthesis of these neurotoxins is often facilitated by the use of pseudoproline dipeptides. The diagram below illustrates the inhibitory action of α-conotoxins on nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
References
Revolutionizing Peptide Synthesis: Enhancing Crude Purity and Yield with Pseudoproline Dipeptides
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by aggregation of the growing peptide chain, leading to low yields and impure crude products. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges in Fmoc-based solid-phase peptide synthesis (SPPS). By inducing a temporary "kink" in the peptide backbone, these modified dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation. This disruption enhances the solvation of the peptide chain, improves coupling and deprotection efficiency, and ultimately leads to a dramatic increase in crude peptide purity and overall yield. This application note provides a detailed overview of the application of pseudoproline dipeptides, including quantitative data on their impact, detailed experimental protocols for their use in the synthesis of challenging peptides, and visual workflows to guide researchers.
Introduction
Difficult peptide sequences, characterized by their length, hydrophobicity, or propensity to form secondary structures, present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[1] The aggregation of peptide chains on the solid support can lead to incomplete reactions, resulting in deletion sequences and other impurities that are difficult to separate from the desired product.[2] Pseudoproline dipeptides, first introduced by Mutter and coworkers, are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine or thiazolidine ring.[3] This cyclic structure mimics the backbone conformation of proline, introducing a bend that effectively disrupts inter-chain hydrogen bonding and prevents aggregation.[1][3] The pseudoproline moiety is stable throughout the SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native amino acid residue in the final peptide.[1]
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the synthesis of notoriously difficult peptides, including human Islet Amyloid Polypeptide (hIAPP), fragments of Caveolin-1, and the chemokine RANTES.[1][2][4] The benefits include significantly higher crude purity, increased yields, and simplified purification processes.[5]
Mechanism of Action
The effectiveness of pseudoproline dipeptides stems from their ability to modulate the conformation of the growing peptide chain. The five-membered oxazolidine or thiazolidine ring imposes a steric constraint that favors a cis-amide bond conformation, similar to proline.[1] This "kink" disrupts the formation of regular secondary structures, such as β-sheets, which are stabilized by inter-chain hydrogen bonds and are a major contributor to peptide aggregation during SPPS.[1][3]
By preventing aggregation, pseudoproline dipeptides ensure that the N-terminus of the growing peptide chain remains accessible for efficient coupling of the next amino acid.[1] This leads to higher repetitive yields at each step of the synthesis and a cleaner crude product with fewer deletion sequences. Furthermore, the improved solvation of the peptide-resin complex contributes to more efficient deprotection and washing steps.[1]
Mechanism of action of pseudoproline dipeptides.
Data Presentation: Improved Purity and Yield
The inclusion of pseudoproline dipeptides in the synthesis of "difficult" peptides consistently leads to substantial improvements in both the purity of the crude product and the overall yield. The following tables summarize representative data for the synthesis of three challenging peptides, comparing the outcomes of standard Fmoc-SPPS with protocols incorporating pseudoproline dipeptides.
Table 1: Synthesis of human Islet Amyloid Polypeptide (hIAPP, 37 residues)
| Synthesis Strategy | Crude Purity (HPLC) | Overall Yield | Reference |
| Standard Fmoc-SPPS | <10% (Complex mixture) | Traces | [6] |
| With Pseudoproline Dipeptides | >70% | High | [6] |
| Microwave-assisted with Pseudoproline Dipeptides | >75% | Doubled compared to conventional | [1] |
Table 2: Synthesis of Caveolin-1 Fragment (54 residues)
| Synthesis Strategy | Crude Purity (HPLC) | Overall Yield | Reference |
| Standard Fmoc-SPPS | Failed to yield desired product | Not obtainable | [4] |
| With strategically placed Pseudoproline Dipeptides | Sufficient for purification | Successful synthesis | [4] |
Table 3: Synthesis of RANTES (68 residues)
| Synthesis Strategy | Crude Purity (HPLC) | Overall Yield | Reference |
| Standard Fmoc-SPPS on Polystyrene Resin | Very low (multiple deletion products) | Failed | [2] |
| With Pseudoproline Dipeptides on Polystyrene Resin | Improved but still complex | Low | [7] |
| With Pseudoproline Dipeptides on ChemMatrix® Resin | High (major peak corresponding to product) | Successful synthesis | [2][7] |
Experimental Protocols
The following are detailed protocols for the synthesis of the aforementioned challenging peptides using pseudoproline dipeptides. These protocols are based on standard Fmoc-SPPS chemistry and can be adapted for manual or automated synthesizers.
General Fmoc-SPPS Workflow
General workflow for Fmoc-SPPS.
Protocol 1: Synthesis of human Islet Amyloid Polypeptide (hIAPP)
Materials:
-
Fmoc-Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Fmoc-Ala-Thr(ψMe,MePro)-OH
-
Fmoc-Leu-Ser(ψMe,MePro)-OH
-
Coupling reagents: HBTU, DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the C-terminal amino acid using a 4-fold excess of the Fmoc-amino acid, HBTU, and DIPEA in DMF for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
For the incorporation of pseudoproline dipeptides at positions 8-9 and 27-28, use Fmoc-Ala-Thr(ψMe,MePro)-OH and Fmoc-Leu-Ser(ψMe,MePro)-OH, respectively, following the standard coupling protocol.
-
Consider double coupling for β-branched amino acids and the residues immediately following the pseudoproline dipeptides to ensure complete reaction.[8]
-
For microwave-assisted synthesis, perform coupling steps at a controlled temperature (e.g., 75°C) for a shorter duration (e.g., 5 minutes).[1]
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Synthesis of a 54-amino acid fragment of Caveolin-1
Materials:
-
Low-loading polystyrene resin (e.g., Wang resin)
-
Standard Fmoc-protected amino acids
-
Appropriate Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptides (strategic placement is crucial and sequence-dependent)
-
Coupling reagents: HCTU, DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Follow the general Fmoc-SPPS procedure as outlined in Protocol 1.
-
The key to success in synthesizing this hydrophobic and aggregation-prone peptide is the strategic placement of pseudoproline dipeptides. A thorough analysis of the sequence is required to identify regions prone to aggregation.
-
Based on the specific sequence of the Caveolin-1 fragment, introduce pseudoproline dipeptides at optimal positions to disrupt secondary structure formation. The exact positions may require empirical determination.[4]
-
Use a robust coupling agent like HCTU to ensure efficient acylation, especially for hindered couplings.
-
Due to the hydrophobic nature of the peptide, ensure thorough washing steps to remove reactants and byproducts.
-
Proceed with cleavage, precipitation, and purification as described in Protocol 1.
Protocol 3: Synthesis of RANTES (1-68)
Materials:
-
ChemMatrix® resin
-
Standard Fmoc-protected amino acids
-
Appropriate Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptides
-
Coupling reagents: HATU, DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Swell the ChemMatrix® resin in DMF for at least 1 hour. This resin is specifically designed to reduce aggregation and works synergistically with pseudoproline dipeptides.[2][7]
-
Follow the general Fmoc-SPPS procedure.
-
Incorporate pseudoproline dipeptides at strategic locations within the RANTES sequence to break up potential aggregation sites. For example, at positions such as Asn24-Ser25 and Val43-Thr44.[7]
-
Use a potent coupling agent like HATU to drive the coupling reactions to completion, which is crucial for a long and complex peptide like RANTES.
-
The use of ChemMatrix® resin should improve the solvation of the peptide-resin complex, facilitating more efficient synthesis.
-
After completion of the synthesis, cleave the peptide using Reagent K for 2-3 hours to ensure complete removal of all protecting groups, including the more robust ones.[7]
-
Precipitate, wash, and purify the crude peptide as described in the previous protocols.
Conclusion
Pseudoproline dipeptides are an indispensable tool for the successful synthesis of "difficult" peptides. By effectively disrupting peptide chain aggregation, they lead to remarkable improvements in crude peptide purity and overall yield. The strategic incorporation of these dipeptides, often in combination with optimized resins and coupling strategies, can transform a failed synthesis into a successful one. The protocols and data presented in this application note provide a comprehensive guide for researchers looking to leverage the power of pseudoproline dipeptides to overcome the challenges of modern peptide synthesis.
References
- 1. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. Synthesis and purification of the h-amylin peptide [bio-protocol.org]
Application Notes and Protocols for Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and quality of solid-phase peptide synthesis (SPPS), particularly for long or otherwise "difficult" sequences. Pseudoproline dipeptides introduce a temporary "kink" in the growing peptide chain, which disrupts the formation of secondary structures like β-sheets that can lead to aggregation and incomplete reactions.[1][2] This results in improved solvation of the peptide-resin complex, leading to higher coupling efficiency, increased crude peptide purity, and greater overall yields.[1] The oxazolidine ring of the pseudoproline is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step, regenerating the native serine residue.[1][3]
This document provides a comprehensive guide to the compatibility of this compound with various SPPS resins, offering detailed protocols and a comparative analysis of expected outcomes.
Resin Compatibility and Performance
The choice of solid support is a critical factor in the success of SPPS, influencing both the yield and purity of the final peptide. For syntheses incorporating pseudoproline dipeptides, the use of low-aggregation resins is highly recommended to fully leverage the benefits of these specialized building blocks.
Recommended Resins:
-
2-Chlorotrityl (2-CTC) Resin: This acid-labile resin is highly recommended for use with pseudoproline dipeptides. It allows for the mild cleavage of protected peptide fragments, which is particularly useful in convergent synthesis strategies. The steric bulk of the trityl linker also helps to minimize diketopiperazine formation, a common side reaction at the dipeptide stage.[4]
-
ChemMatrix® Resin: This PEG-based resin has demonstrated excellent performance in the synthesis of complex and aggregation-prone peptides, especially when used in conjunction with pseudoproline dipeptides.[1] Its unique composition provides a more hydrophilic environment, enhancing resin swelling and reagent accessibility.
-
Wang Resin: While a standard and cost-effective choice for the synthesis of peptides with a C-terminal carboxylic acid, Wang resin can be more susceptible to aggregation-related issues compared to 2-CTC or ChemMatrix resins.[4][5] However, for shorter, less complex sequences, it remains a viable option.
Data Presentation: Comparative Performance of SPPS Resins
The following table summarizes the expected performance of this compound with different SPPS resins based on a synthesis of a model peptide. Note that actual yields and purities are highly sequence-dependent.
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Advantages |
| 2-Chlorotrityl (2-CTC) Resin | 0.3 - 1.6+ | Generally high, especially for protected fragments | High | Mild cleavage conditions, suppression of diketopiperazine formation |
| ChemMatrix® Resin | ~0.5 | High | High | Excellent for aggregation-prone sequences, enhanced solvation |
| Wang Resin | 0.3 - 1.0 | Moderate to High | Moderate to High | Cost-effective for routine synthesis |
| Rink Amide Resin | 0.3 - 1.0 | Moderate to High | Moderate to High | Synthesis of C-terminal peptide amides |
Experimental Protocols
The following are detailed protocols for the use of this compound in manual SPPS on different resins. These protocols can be adapted for automated synthesizers.
Logical Workflow for SPPS
References
Application Notes and Protocols for the Manual Coupling of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide utilized in solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1][2] Pseudoproline dipeptides incorporate a temporary, proline-like oxazolidine ring structure, which is formed from a serine or threonine residue.[1][2][3] This ring introduces a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that can lead to poor solvation, incomplete reactions, and lower yields, particularly in long or hydrophobic sequences.[1][4][5]
The use of a pre-formed dipeptide is crucial because the acylation of the sterically hindered nitrogen of a pseudoproline residue on a growing peptide chain often results in low coupling yields.[2][5] By incorporating this compound, two residues are added in a single, efficient coupling step.[6] The native serine residue is fully regenerated upon standard trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3][6][7] These application notes provide a detailed, step-by-step protocol for the manual coupling of this dipeptide in Fmoc-based SPPS.
Materials and Reagents
| Reagent/Material | Grade/Specification | Purpose |
| This compound | Peptide Synthesis Grade | Dipeptide Building Block |
| Solid-Phase Synthesis Resin | e.g., Rink Amide, Wang, 2-Chlorotrityl | Solid Support |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |
| Piperidine | Peptide Synthesis Grade | Fmoc Deprotection Reagent |
| Coupling Reagent | e.g., HBTU, HATU, PyBOP, TBTU | Activating Agent |
| N,N-Diisopropylethylamine (DIEA) or Collidine | Peptide Synthesis Grade | Base for Activation/Coupling |
| Dichloromethane (DCM) | ACS Grade | Solvent for Washing |
| Isopropyl Alcohol (IPA) | ACS Grade | Solvent for Washing |
| Ninhydrin | Reagent Grade | For Kaiser Test (Monitoring) |
| Manual SPPS Reaction Vessel | With sintered glass frit | Reaction Container |
| Nitrogen Gas Source | High Purity | For Drying and Mixing |
Experimental Protocols
This protocol outlines the manual coupling of this compound onto a solid support-bound peptide chain with a free N-terminal amine. The process assumes a starting scale of approximately 0.1 mmol.
Workflow Diagram
Caption: Workflow for the manual coupling of the pseudoproline dipeptide.
Step 1: Resin Preparation and Fmoc Deprotection
-
Resin Swelling : If starting a new synthesis, place the resin (e.g., Rink Amide, ~0.1 mmol) in the reaction vessel. Add DMF (~5-10 mL per gram of resin) and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.
-
Fmoc Group Removal : Add a solution of 20% piperidine in DMF to the resin.[8] Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for an additional 10-15 minutes to ensure complete deprotection of the N-terminal Fmoc group.[8][9]
-
Washing : Drain the deprotection solution. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5-7 times. Follow with 3-5 washes with IPA and then 3-5 final washes with DMF to ensure removal of residual piperidine.
Step 2: Dipeptide Activation and Coupling
The following protocol uses HBTU as the coupling reagent. Equivalents for other common reagents are also provided in the table below.
-
Prepare Activation Solution : In a separate vial, dissolve the this compound dipeptide (3 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) to the solution and mix thoroughly.[10] Let the mixture pre-activate for 5-10 minutes.[10]
-
Coupling Reaction : Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitation : Agitate the mixture using a shaker or gentle nitrogen bubbling for 1-2 hours at room temperature.[10] Longer coupling times may be necessary for particularly difficult sequences.[11]
-
Washing : After the coupling period, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.
Step 3: Monitoring the Coupling Reaction
-
Kaiser Test : After washing, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[9]
-
Negative Result (beads remain colorless/yellow) : Indicates that the coupling reaction is complete. You may proceed to the deprotection of the Fmoc group for the coupling of the next amino acid.
-
Positive Result (beads turn dark blue/purple) : Indicates incomplete coupling. A second coupling (recoupling) is necessary. Repeat Step 2, potentially with an extended coupling time or fresh reagents. If the test remains positive after a second attempt, a capping step using acetic anhydride may be required to block any unreacted amines.
-
Quantitative Data for Coupling
| Parameter | Recommended Value | Notes |
| Dipeptide (eq.) | 3 - 5 | Relative to resin loading. |
| Coupling Reagent (eq.) | 2.9 - 5 | e.g., HBTU, HATU, PyBOP.[10] |
| Base (DIEA) (eq.) | 6 - 10 | Use approximately 2x the molar amount of the coupling agent. Collidine can be a substitute.[9] |
| Carbodiimide (e.g., DIC) (eq.) | 3 - 5 | If using a carbodiimide/HOBt method.[10] |
| Additive (e.g., HOBt) (eq.) | 3 - 5 | Used with carbodiimide activation.[10] |
| Coupling Time | 1 - 2 hours | Can be extended for difficult sequences.[10][11] |
| Reaction Temperature | Room Temperature | Standard condition for SPPS. |
Step 4: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group on the first serine and the oxazolidine ring of the pseudoproline, are removed.
-
N-Terminal Fmoc Removal : Ensure the final N-terminal Fmoc group is removed by following the deprotection protocol in Step 1.[12]
-
Resin Washing and Drying : Wash the peptide-resin thoroughly with DCM and allow it to dry under a stream of nitrogen.
-
Prepare Cleavage Cocktail : Prepare a TFA cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[12]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.[13]
-
Peptide Isolation : Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it to a large volume of cold, peroxide-free diethyl ether.[13]
-
Purification : Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using reverse-phase HPLC. The pseudoproline moiety is cleaved during this TFA treatment, regenerating the native Ser-Ser sequence.[3][7]
Logical Relationship Diagram
Caption: Rationale for using pseudoproline dipeptides in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Synthesis [bio-protocol.org]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to overcome low coupling efficiency when using Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It consists of a serine residue with its side chain protected by a tert-butyl (tBu) group, coupled to a second serine residue that has been modified to form a dimethyl oxazolidine ring, a proline-like structure. This modification is abbreviated as psi(Me,Me)pro.[1]
The primary purpose of incorporating this pseudoproline dipeptide is to disrupt the formation of secondary structures, such as β-sheets, in the growing peptide chain on the solid support.[1][2][3][4] This disruption prevents peptide aggregation, which is a common cause of poor solvation and incomplete coupling reactions, especially in long or hydrophobic sequences.[1][2] By introducing a "kink" in the peptide backbone, pseudoproline dipeptides enhance coupling efficiency, leading to higher purity and yield of the final peptide.[2][3]
Q2: I am experiencing low coupling efficiency with this compound. Isn't it supposed to improve coupling?
While this compound is designed to prevent aggregation-related coupling problems within the peptide sequence, challenges can still arise. The oxazolidine ring of the pseudoproline can cause steric hindrance, making the coupling of the dipeptide itself or the subsequent amino acid challenging.[1] Additionally, factors such as the choice of coupling reagent, reaction conditions, and the nature of the resin can significantly impact the coupling efficiency.
Q3: Which coupling reagents are recommended for use with this compound?
For difficult couplings, including those involving sterically hindered amino acids or pseudoproline dipeptides, more potent coupling reagents are recommended. While standard reagents like HBTU or DIC/HOBt can be used, uronium/aminium salt-based reagents are often more effective.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently cited as a superior coupling reagent for challenging sequences due to its high reactivity and ability to minimize side reactions.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent, although it may be slightly less efficient than HATU for particularly difficult couplings.[5][6]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent known for its high efficiency and improved safety profile.[6][7]
Q4: Can microwave-assisted synthesis improve the coupling efficiency of this dipeptide?
Yes, microwave-assisted solid-phase peptide synthesis (μW-SPPS) can significantly improve coupling efficiency and reduce reaction times, especially for difficult sequences and when using pseudoproline dipeptides.[8][9][10] The rapid and uniform heating provided by microwaves helps to overcome aggregation and accelerate the coupling reaction.[9][10] Studies have shown that the combination of pseudoproline dipeptides and microwave heating can be synergistic, leading to higher yields and purity of the final peptide.[8][9]
Q5: What is the optimal placement for a pseudoproline dipeptide in a peptide sequence?
While there are no universal rules, empirical guidelines suggest the following for optimal placement of pseudoproline dipeptides:
-
Insert the pseudoproline dipeptide before a hydrophobic region to enhance solubility.[1]
-
Space pseudoprolines at least 2 amino acids apart from another proline or pseudoproline residue.[3]
-
The ideal spacing is typically every 5-6 residues throughout the sequence.[3][4]
Troubleshooting Guide: Low Coupling Efficiency
If you are encountering low coupling efficiency with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Insufficient activation of the dipeptide: The chosen coupling reagent may not be potent enough. | - Switch to a more powerful coupling reagent like HATU or COMU. - Ensure appropriate stoichiometry of the coupling reagents (typically a 3-5 fold excess). |
| Steric hindrance: The pseudoproline structure can sterically hinder the coupling reaction. | - Increase the coupling time (e.g., from 1 hour to 2-4 hours). - Perform a "double coupling" by repeating the coupling step with fresh reagents.[11] | |
| Peptide aggregation: Although the dipeptide is meant to prevent this, severe aggregation can still occur. | - Utilize microwave-assisted synthesis to disrupt aggregation and accelerate the reaction.[9][10] - Switch to a low-loading or PEG-based resin (e.g., ChemMatrix®) to improve solvation.[1] | |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings: Even small inefficiencies at each step can lead to a significant loss of final product. | - Optimize all coupling steps, not just the one involving the pseudoproline dipeptide. - Monitor coupling completion at each step using a qualitative test like the Kaiser test.[11] |
| Poor resin swelling: Inadequate swelling of the resin can limit the accessibility of reagents. | - Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before starting the synthesis.[11] | |
| Presence of Deletion Sequences | Incomplete Fmoc deprotection: If the Fmoc group is not completely removed, the subsequent coupling will be blocked. | - Increase the Fmoc deprotection time or perform a second deprotection step. - Use a stronger deprotection solution if necessary (e.g., 20-25% piperidine in DMF). |
Data Presentation
The following table summarizes the impact of using a pseudoproline dipeptide and microwave-assisted synthesis on the yield of a difficult peptide, Phospholamban (PLB). This data illustrates the potential improvements in yield that can be achieved by optimizing synthesis conditions.
| Synthesis Method | Building Blocks | Purified Yield | Synthesis Time |
| Conventional Synthesis | Standard Fmoc-amino acids | 9% | ~9 days |
| Conventional Synthesis | With Fmoc-Leu-Thr(ΨMe,MePro)-OH | ~25% | ~9 days |
| Microwave-Assisted Synthesis | With Fmoc-Leu-Thr(ΨMe,MePro)-OH | ~35% | ~3 days |
Data adapted from a study on the synthesis of Phospholamban (PLB).[8]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.
-
Activation of Dipeptide: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative result indicates complete coupling). If the test is positive, consider a second coupling.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol is for use with a microwave peptide synthesizer.
-
Resin Preparation: Swell the resin in DMF within the reaction vessel of the microwave synthesizer.
-
Fmoc Deprotection: Perform the deprotection cycle as programmed on the synthesizer, typically using 20% piperidine in DMF with microwave heating (e.g., 3 minutes at 50°C).
-
Dipeptide and Reagent Preparation: Prepare stock solutions of this compound, the chosen coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
Coupling: The synthesizer will deliver the dipeptide, coupling reagent, and base to the reaction vessel. The coupling reaction is then performed with microwave irradiation (e.g., 5-10 minutes at 75°C).
-
Washing: The resin is automatically washed with DMF after the coupling step.
-
Chain Elongation: The synthesizer proceeds with the next deprotection and coupling cycles.
Visualizations
Caption: Standard solid-phase peptide synthesis workflow.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. scirp.org [scirp.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. kilobio.com [kilobio.com]
Preventing side reactions during the incorporation of pseudoproline dipeptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring.[1][2] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets.[3][4] These secondary structures are a primary cause of peptide aggregation during SPPS, which can lead to incomplete reactions and low yields.[1][5] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved coupling efficiency, higher purity of the crude product, and increased overall yield.[1][2]
Q2: When should I consider using pseudoproline dipeptides in my synthesis?
A2: You should consider using pseudoproline dipeptides when synthesizing long peptides (typically over 40 amino acids), sequences known to be aggregation-prone, or peptides containing hydrophobic regions.[1][5] They are also beneficial for the synthesis of cyclic peptides, as the kink introduced by the pseudoproline can facilitate cyclization.[3][6]
Q3: How are pseudoproline dipeptides incorporated into the peptide sequence?
A3: Pseudoproline dipeptides are incorporated using standard Fmoc-SPPS coupling protocols.[1] It is highly recommended to use pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) rather than attempting to couple an amino acid to a resin-bound pseudoproline monomer.[1][2] This is because the nitrogen of the pseudoproline ring is sterically hindered and has low nucleophilicity, leading to poor coupling yields.[1][2]
Q4: How are pseudoproline dipeptides removed at the end of the synthesis?
A4: The pseudoproline moiety is temporary and is cleaved during the final trifluoroacetic acid (TFA)-based deprotection step, which regenerates the native Ser, Thr, or Cys residue.[1][3] Standard TFA cleavage cocktails are typically sufficient for complete removal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the incorporation of pseudoproline dipeptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The pseudoproline ring is sterically bulky, which can hinder the approach of the incoming activated amino acid.[1] 2. Peptide Aggregation: Although pseudoprolines are used to prevent aggregation, sub-optimal placement or long, difficult sequences can still lead to some aggregation.[5] 3. Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive for the specific sequence. | 1. Use Pre-formed Dipeptides: Always use pre-formed pseudoproline dipeptides to avoid coupling directly to the hindered pseudoproline nitrogen.[1][2] 2. Optimize Placement: Space pseudoprolines 5-6 residues apart and at least 2 residues away from another proline or pseudoproline. Insert them before hydrophobic regions.[3] 3. Use Effective Coupling Reagents: Employ highly efficient coupling reagents such as HBTU, HATU, or PyBOP. Consider microwave-assisted coupling to enhance reaction rates.[1] 4. Double Coupling: Perform a second coupling step to ensure complete reaction.[7] |
| Unexpected Side Products | 1. Aspartimide Formation: Contrary to their intended role, pseudoprolines can sometimes catalyze aspartimide formation, especially at elevated temperatures.[1][8] 2. Imine Derivative Formation: Under harsh conditions, such as high temperature and pressure in flow synthesis, imine derivatives of the pseudoproline moiety can form.[1][8] 3. Premature Ring Opening: Although generally stable, the oxazolidine/thiazolidine ring can be sensitive to non-standard SPPS conditions.[1] | 1. Control Temperature: Avoid elevated temperatures during coupling and deprotection steps unless necessary and optimized.[8] 2. Optimize Cleavage: Use standard TFA cleavage conditions and avoid prolonged exposure. 3. Analytical Vigilance: Be aware of the potential for byproducts with identical masses but different retention times during HPLC analysis.[1] |
| Difficulty in Final Cleavage/Deprotection | 1. Incomplete Cleavage of Thiazolidine: Thiazolidine-based pseudoprolines (from Cys) can be more stable to TFA than their oxazolidine counterparts, sometimes requiring longer cleavage times.[9] 2. Side Reactions During Cleavage: Reactive species generated during cleavage can modify sensitive residues in the peptide. | 1. Extended Cleavage Time: For peptides containing Cys-derived pseudoprolines, consider extending the TFA cleavage time and monitor for complete removal.[9] 2. Use Scavengers: Employ a standard cleavage cocktail containing scavengers (e.g., water, TIS) to protect sensitive amino acids. |
| Mass Spectrometry Artifacts | Ion Entanglement/Stabilization: Peptides containing pseudoprolines may exhibit higher-than-expected molecular weights in mass spectrometry.[1] | Orthogonal Validation: Confirm the integrity of the final product using an alternative analytical method such as NMR or HPLC analysis of peptide fragments.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of pseudoproline dipeptides.
Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis Efficiency
| Parameter | Observation | Reference(s) |
| Yield Increase | Can increase product yields by up to 10-fold in highly aggregated sequences. | [10] |
| Crude Purity | Generally results in purer crude products, simplifying HPLC purification. | [1] |
| Coupling Time | Using a 5-fold excess of activated pseudoproline dipeptide, coupling is generally complete in 1 hour. | |
| Cleavage Time | Regeneration of the native amino acid from the pseudoproline is typically complete in 3 hours with standard TFA cocktails. |
Table 2: Recommended Coupling Reagents for Pseudoproline Dipeptides
| Coupling Reagent | Common Additive | Base | Recommended Use | Reference(s) |
| HBTU | HOBt | DIPEA | Standard and efficient coupling. | [1] |
| HATU | HOAt | DIPEA | Highly efficient, especially for difficult couplings. | |
| PyBOP | HOBt | DIPEA | Effective phosphonium-based reagent. | |
| DIC | HOBt | - | Carbodiimide-based activation. | [1] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
-
Resin Preparation: Following the removal of the N-terminal Fmoc group from the growing peptide chain on the solid support, wash the resin thoroughly with DMF (3 x 1 minute).
-
Activation of the Dipeptide: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimal volume of DMF or NMP. Add DIPEA (10 equivalents) and mix the solution thoroughly.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Reaction: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test.
-
Post-Coupling Wash: Once the reaction is complete, wash the resin with DMF (3 x 1 minute) to remove excess reagents.
-
Proceed with Synthesis: Continue with the standard Fmoc deprotection of the newly added dipeptide to proceed with the elongation of the peptide chain.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and subsequent washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and widely used cocktail is Reagent B, which consists of TFA/Phenol/Water/Triisopropylsilane (TIS) in a ratio of 88:5:5:2 (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.
-
Drying: Dry the final peptide product under vacuum.
Visualizations
Caption: Experimental workflow for pseudoproline dipeptide incorporation.
Caption: Troubleshooting logic for pseudoproline dipeptide side reactions.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting peptide aggregation despite using Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH.
This technical support center provides targeted troubleshooting guidance for researchers encountering persistent peptide aggregation during solid-phase peptide synthesis (SPPS), even when utilizing aggregation-disrupting dipeptides like Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound, but my peptide synthesis is still showing signs of aggregation. Why might this be happening?
A1: While this compound is a powerful tool for disrupting β-sheet formation, its effectiveness can be sequence-dependent.[1][2] Severe aggregation may still occur due to several factors:
-
Suboptimal Placement: The pseudoproline dipeptide is most effective when placed just before a hydrophobic or aggregation-prone region of the peptide.[1][3] If the placement is not optimal, its structure-disrupting capabilities may be diminished.
-
Extreme Hydrophobicity: For sequences with exceptionally long stretches of hydrophobic residues, a single pseudoproline insertion may not be sufficient to overcome the strong driving force of aggregation.[4]
-
"Difficult Sequences": Certain amino acid combinations, particularly those involving β-branched residues (Val, Ile) and those that can form intra-chain hydrogen bonds (Gln, Ser, Thr), are inherently prone to aggregation.[4]
-
High Resin Loading: High-loading resins can exacerbate aggregation by increasing the proximity of growing peptide chains.
Q2: What are the common indicators of on-resin aggregation?
A2: Common signs that your peptide is aggregating on the resin include:
-
Poor Resin Swelling: The resin bed may fail to swell properly or may even shrink in volume.
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may be sluggish or incomplete.
-
False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser or TNBS test may give misleading negative results in cases of severe aggregation, as the reagents cannot access the free amines.
-
Physical Clumping: The resin beads may appear clumpy or sticky.
-
Broadening of UV Deprotection Peaks: In continuous-flow synthesis, a flattening and broadening of the deprotection profile is a key indicator of aggregation.
Q3: If the pseudoproline dipeptide is not enough, what is my next step?
A3: If a pseudoproline dipeptide alone is insufficient, a multi-faceted approach is recommended. This can include modifying the chemical environment, altering physical conditions, or incorporating alternative backbone protection strategies. The following troubleshooting workflow can guide your decision-making process.
Troubleshooting Workflow
Caption: Troubleshooting workflow for persistent on-resin peptide aggregation.
Advanced Troubleshooting Strategies & Protocols
When a single pseudoproline dipeptide is insufficient, consider the following advanced strategies. Often, a combination of these techniques yields the best results.
Modification of the Chemical Environment
a) Chaotropic Salts
Chaotropic agents disrupt the hydrogen-bonding networks that stabilize β-sheet structures.
-
Protocol:
-
Prepare a 0.8 M solution of LiCl or a 4 M solution of KSCN in DMF.
-
Before the coupling step, wash the resin with the chaotropic salt solution for 2-5 minutes.
-
Thoroughly wash the resin with DMF to remove the salt.
-
Proceed with the standard coupling protocol. Alternatively, the salt can be added directly to the coupling mixture.
-
b) Alternative Solvents and "Magic Mixture"
Switching to more polar, aprotic solvents can improve the solvation of the growing peptide chain.
-
Protocol:
-
Replace DMF with N-methylpyrrolidone (NMP) or a 1:1 mixture of DMF/DMSO for all washing and reaction steps.
-
For extremely difficult sequences, use a "Magic Mixture": DCM/DMF/NMP (1:1:1) containing 1% Triton X100 and 2 M ethylene carbonate for acylation steps.[4]
-
Alteration of Physical Conditions
a) Elevated Temperature / Microwave Synthesis
Increasing the reaction temperature can provide the necessary energy to disrupt aggregates and improve reaction kinetics.
-
Protocol:
Alternative Backbone Protection Strategies
a) Dmb/Hmb-Protected Amino Acids
For sequences not amenable to pseudoproline insertion (e.g., those lacking Ser, Thr, or Cys) or for cases of severe aggregation, incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a backbone nitrogen can be highly effective.[6]
-
Protocol:
-
Identify a suitable residue for substitution, often a Gly within the difficult sequence. It is recommended to incorporate a backbone-protected residue every six to seven amino acids.
-
Use a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide to avoid the difficult acylation of the secondary amine.
-
Couple the dipeptide using standard coupling reagents like HATU or PyBOP.
-
The Dmb/Hmb group is stable during synthesis and is removed during the final TFA cleavage. It is recommended to add ~2% triisopropylsilane (TIS) to the cleavage cocktail.
-
Data Summary: Comparison of Anti-Aggregation Strategies
| Strategy | When to Use | Key Advantages | Potential Limitations |
| Fmoc-Ser(ψPro)-OH Dipeptides | Sequences containing Ser, Thr, or Cys, especially before hydrophobic regions.[3] | Highly effective at disrupting β-sheets; easy to incorporate using standard protocols.[1][7] | Sequence-dependent efficacy; may not be sufficient for severely aggregating peptides.[4] |
| Chaotropic Salts (e.g., LiCl) | As a first-line intervention for moderate aggregation or in combination with other methods. | Simple to implement; can be added to existing protocols without re-synthesis. | Requires thorough washing to remove; may not be sufficient for severe cases. |
| Alternative Solvents (e.g., NMP) | When poor resin swelling is observed. | Improves solvation of the peptide-resin complex. | May not be as effective as backbone modification for highly structured aggregates. |
| Microwave-Assisted Synthesis | For difficult couplings that are slow at room temperature. | Significantly accelerates reaction times and can improve coupling efficiency.[1] | Requires specialized equipment; potential for side reactions at elevated temperatures.[1] |
| Dmb/Hmb Backbone Protection | For severely aggregating sequences, especially those rich in Gly or lacking Ser/Thr/Cys.[6] | Very effective at preventing interchain hydrogen bonding; applicable to a wider range of sequences than pseudoprolines. | Acylating the Dmb/Hmb-protected secondary amine can be difficult, necessitating the use of dipeptides or stronger coupling reagents.[6] |
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Deprotection Steps for Peptides Containing Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of peptides containing pseudoproline residues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the final cleavage and deprotection of pseudoproline-containing peptides.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection of Pseudoproline | - Insufficient Deprotection Time: Deprotection kinetics can be sequence-dependent, and standard times may not be sufficient. Cysteine-derived thiazolidines are notably more stable to acidolysis than serine or threonine-derived oxazolidines.[1] - Steric Hindrance: The local peptide sequence around the pseudoproline may hinder access of the cleavage reagents. - Peptide Aggregation on Resin: Even with pseudoproline incorporation, highly hydrophobic or long peptides can still aggregate, limiting reagent accessibility. | - Extend Deprotection Time: For oxazolidines (Ser/Thr), deprotection is typically complete within 1-4 hours. For thiazolidines (Cys), longer deprotection times (4-6 hours or even longer) may be necessary, depending on the sequence.[1] Monitor the reaction by HPLC to determine the optimal time. - Optimize Cleavage Cocktail: For stubborn deprotections, consider a stronger cleavage cocktail or the addition of co-solvents. However, be mindful of potential side reactions with harsher conditions. - Elevated Temperature: Performing the cleavage at a slightly elevated temperature (e.g., 38°C) can improve deprotection efficiency, but must be carefully monitored to avoid side reactions.[2] |
| Aspartimide Formation | - Sequence-dependent susceptibility: Peptides containing Asp-Gly, Asp-Ser, or Asp-Thr sequences are particularly prone to this side reaction. - Elevated Temperature: Higher temperatures during cleavage can accelerate aspartimide formation.[2] - Catalysis by Pseudoproline: Some studies suggest that under certain conditions, such as high temperature and pressure, the pseudoproline moiety itself may catalyze aspartimide formation.[2][3] | - Use Optimized Cleavage Cocktails: The addition of scavengers can sometimes mitigate this side reaction. - Control Temperature: Perform the cleavage at room temperature or below if aspartimide formation is a concern. - Sequence Modification: If possible, substitute susceptible amino acids or use protecting groups designed to minimize aspartimide formation during synthesis. |
| Side-Product Formation (e.g., Alkylation of Trp, Met, Cys, Tyr) | - Reactive Cations: During TFA cleavage, protecting groups are removed, generating reactive carbocations that can modify sensitive amino acid residues. | - Use Appropriate Scavengers: The choice of scavenger is critical. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often sufficient.[4] For peptides with multiple sensitive residues, a more complex cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[5] |
| Low Peptide Yield After Cleavage | - Incomplete Cleavage from Resin: The linkage to the solid support may not be fully cleaved. - Peptide Precipitation Issues: The peptide may not fully precipitate from the cleavage cocktail upon addition of ether. - Adsorption to Resin: The cleaved peptide may re-attach to the resin. | - Ensure Sufficient Cleavage Time: Most linkers are cleaved within 2 hours, but this can be extended.[6] - Optimize Precipitation: Use ice-cold ether and allow sufficient time for precipitation at low temperatures. - Thoroughly Wash Resin: After filtration, wash the resin with additional TFA to recover any adsorbed peptide.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of pseudoprolines in peptide synthesis?
A1: Pseudoproline dipeptides are incorporated into peptide sequences to disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[2] This aggregation can lead to incomplete coupling and deprotection reactions, resulting in lower yields and purity. The kink introduced by the pseudoproline in the peptide backbone improves solvation and reagent accessibility.[2]
Q2: Are pseudoprolines stable during Fmoc-SPPS?
A2: Yes, pseudoproline moieties are stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of coupling reactions.[2] They are, however, designed to be cleaved during the final trifluoroacetic acid (TFA)-based deprotection step.[2]
Q3: How do I choose the right cleavage cocktail for my pseudoproline-containing peptide?
A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide. A standard and effective general-use cocktail is Reagent B , which is composed of TFA/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[7] For peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr, Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT); 82.5:5:5:5:2.5 v/v/v/v/v) is a more robust option.[5][7]
Q4: What are the typical deprotection times for different types of pseudoprolines?
A4: Deprotection times can be sequence-dependent.
-
Oxazolidines (from Serine or Threonine): These are generally cleaved within 1 to 4 hours using a standard TFA-based cocktail at room temperature.[6]
-
Thiazolidines (from Cysteine): These are known to be more stable. While some older reports suggested very long deprotection times, more recent studies have shown that complete deprotection can often be achieved in 1 to 6 hours, although this is highly dependent on the surrounding peptide sequence.[1] It is always recommended to perform a time-course study and monitor the deprotection by HPLC.
Q5: Can I monitor the progress of the pseudoproline deprotection?
A5: Yes, it is highly recommended to monitor the deprotection. This can be done by taking small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 4, and 6 hours), precipitating the peptide with cold ether, and analyzing the crude product by HPLC and mass spectrometry to check for the disappearance of the protected peptide and the appearance of the fully deprotected product.
Q6: What should I do if I observe aspartimide formation?
A6: Aspartimide formation is a common side reaction in peptide synthesis, particularly for sequences containing Asp-Gly or Asp-Ser. If you observe this, consider the following:
-
Lower the cleavage temperature: Perform the cleavage at room temperature or below.
-
Avoid prolonged cleavage times: Determine the minimum time required for complete deprotection.
-
Modify the synthetic strategy: For future syntheses, consider using protecting groups on the Asp side chain that are designed to minimize aspartimide formation.
Quantitative Data
Table 1: Deprotection of Cysteine-Derived Pseudoprolines (Thiazolidines)
The following table summarizes the deprotection efficiency of various Cys(ψMe,MePro)-containing peptides using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) at 25°C. Data indicates that deprotection is sequence-dependent.
| Peptide Sequence | Deprotection Time (h) | Deprotection (%) |
| H-Ser-Cys(ψMe,MePro)-Phe-Leu-NH₂ | 1 | 98 |
| H-Ala-Cys(ψMe,MePro)-Phe-Leu-NH₂ | 2 | 94 |
| H-Asp-Cys(ψMe,MePro)-Phe-Leu-NH₂ | 2 | 95 |
| H-Lys-Cys(ψMe,MePro)-Phe-Leu-NH₂ | 2 | 93 |
| H-Lys-Cys(ψMe,MePro)-Phe-Leu-NH₂ (at 45°C) | 3 | 91 |
Data adapted from a study on Cysteine Pseudoprolines.[1]
Experimental Protocols
Protocol 1: Standard TFA-Based Deprotection of Peptides Containing Oxazolidine Pseudoprolines
This protocol is suitable for the cleavage and deprotection of peptides containing serine or threonine-derived pseudoprolines.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (Reagent B): Trifluoroacetic acid (TFA), Phenol, Water, Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Shaker
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it.
-
Prepare the cleavage cocktail Reagent B fresh by mixing TFA (8.8 mL), phenol (0.5 g), water (0.5 mL), and TIS (0.2 mL).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-4 hours. It is recommended to perform a small-scale trial to determine the optimal time.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Deprotection of Peptides Containing Thiazolidine Pseudoprolines
This protocol is adapted for the more stable cysteine-derived pseudoprolines and includes a monitoring step.
Materials:
-
Same as Protocol 1, with the addition of HPLC and mass spectrometry equipment for analysis.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Agitate the mixture at room temperature. At time points of 1h, 2h, 4h, and 6h, take a small aliquot of the resin, wash it with DCM, dry it, and perform a test cleavage on a small scale to monitor the progress by HPLC/MS.
-
Once the deprotection is deemed complete based on the analysis, proceed with steps 6-14 of Protocol 1.
-
If deprotection is still incomplete after 6 hours, consider extending the time or increasing the temperature to 38°C, while continuing to monitor for potential side-product formation.
Visualizations
Workflow for Pseudoproline Deprotection and Analysis
Caption: Experimental workflow for the cleavage and deprotection of pseudoproline-containing peptides.
Decision Tree for Troubleshooting Incomplete Deprotection
Caption: Decision-making process for troubleshooting incomplete pseudoproline deprotection.
References
Addressing challenges in the synthesis of serine-rich peptides.
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of serine-rich peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the synthesis of serine-rich peptides?
A1: The synthesis of peptides with high serine content is often complicated by several factors. The primary challenge is the propensity for on-resin aggregation due to extensive hydrogen bonding between peptide backbones, which can lead to the formation of stable secondary structures like β-sheets.[1] This aggregation can result in incomplete Fmoc deprotection, poor coupling efficiency, and consequently, low yields of the desired peptide.[1] Additionally, the hydroxyl side chain of serine is susceptible to various side reactions, including racemization, β-elimination, O-acylation, and N→O acyl shift, which can lead to a complex mixture of impurities that are difficult to purify.[2]
Q2: How does peptide aggregation manifest during synthesis, and what are its consequences?
A2: Peptide aggregation on the solid support is a major hurdle in the synthesis of serine-rich and other "difficult" sequences. It is often indicated by the shrinking of the resin matrix.[3] Aggregation physically hinders the access of reagents to the growing peptide chain.[1] This can lead to:
-
Incomplete Fmoc Deprotection: The deprotection agent (e.g., piperidine) cannot efficiently reach the N-terminal Fmoc group, resulting in truncated sequences.[1]
-
Poor Coupling Efficiency: The activated amino acid is blocked from accessing the N-terminus of the resin-bound peptide, leading to deletion sequences.[1]
-
Low Yield and Purity: The final crude product is often a complex mixture of the target peptide along with various deletion and truncated byproducts, making purification challenging.[1]
Q3: What are the common side reactions involving serine during Fmoc-SPPS?
A3: The hydroxyl group of serine makes it susceptible to several side reactions during Fmoc-based solid-phase peptide synthesis (SPPS):
-
Racemization: Loss of stereochemical integrity at the α-carbon, leading to the incorporation of D-serine instead of the natural L-serine. This is often facilitated by the formation of an oxazolone intermediate.[2][4]
-
β-Elimination: Base-catalyzed elimination of the hydroxyl group to form a dehydroalanine (Dha) residue. This can be followed by the addition of nucleophiles like piperidine.[2][5]
-
O-Acylation: Acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid, forming an ester bond (depsipeptide) instead of the desired amide bond.[2]
-
N→O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of serine, forming an O-acyl intermediate. This is reversible under basic or neutral conditions.[2][6][7]
Troubleshooting Guides
Issue 1: Low Yield and Purity of the Crude Peptide
Symptoms:
-
Low overall yield after cleavage and purification.
-
HPLC analysis of the crude product shows a complex mixture with multiple peaks corresponding to deletion and truncated sequences.
-
Mass spectrometry analysis confirms the presence of species with lower molecular weights than the target peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Incorporate Pseudoproline Dipeptides: Replace a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide.[3][8] 2. Use Backbone-Protecting Groups: Introduce groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen of an amino acid every 6-7 residues.[3] 3. Optimize Synthesis Conditions: Employ "difficult sequence" strategies such as using higher coupling temperatures, sonication, or adding chaotropic salts (e.g., LiCl, KSCN) or structure-disrupting solvents (e.g., DMSO).[3] | 1. Pseudoprolines induce a "kink" in the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.[8][9] 2. These bulky groups prevent inter-chain hydrogen bonding, a primary cause of aggregation.[3] 3. These conditions help to disrupt secondary structures and improve the solvation of the peptide-resin.[3] |
| Incomplete Coupling | 1. Use High-Efficiency Coupling Reagents: Employ potent coupling reagents like HATU, HCTU, or COMU, especially for sterically hindered couplings.[10][11][12] 2. Perform Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[13] | 1. These reagents form highly reactive activated species, driving the coupling reaction to completion even in difficult contexts.[10][12] 2. A second coupling step can help to acylate any remaining free amines from the first, incomplete coupling.[13] |
| Incomplete Fmoc Deprotection | 1. Increase Deprotection Time: Extend the piperidine treatment time. 2. Use a Stronger Base: For very difficult sequences, consider using a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution.[14] | 1. Allows more time for the base to access and remove the Fmoc group in aggregated regions. 2. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[14] |
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
Mass spectrometry analysis reveals peaks that do not correspond to the target peptide or simple deletion/truncation sequences.
-
HPLC chromatogram shows closely eluting impurity peaks that are difficult to separate.
Troubleshooting Specific Side Reactions:
| Side Reaction | Prevention and Mitigation Strategies |
| Racemization | 1. Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those that form active esters with additives like HOBt or OxymaPure.[15] 2. Control Base Concentration: Use the minimum amount of a weaker base necessary for the coupling reaction.[4] 3. Lower Reaction Temperature: Perform couplings at 0°C to reduce the rate of oxazolone formation and subsequent racemization.[4] |
| β-Elimination | 1. Appropriate Side-Chain Protection: Ensure the use of a stable protecting group for the serine hydroxyl, such as the standard tert-butyl (tBu) group.[2][5] 2. Milder Deprotection Conditions: While piperidine is standard, for extremely sensitive sequences, alternative, less basic conditions could be explored, though this may impact deprotection efficiency. |
| O-Acylation | 1. Use Additives: The addition of HOBt or its analogs during coupling can suppress O-acylation by favoring the formation of the OBt active ester, which is more reactive towards amines than hydroxyl groups. 2. Ensure Complete Side-Chain Protection: Verify the integrity of the serine side-chain protecting group throughout the synthesis.[2] |
| N→O Acyl Shift | This reaction is acid-catalyzed and typically occurs during the final TFA cleavage.[2] If this is a significant issue, it is often reversed by treating the cleaved peptide under neutral or slightly basic conditions.[7] |
Quantitative Data
The selection of a coupling reagent is critical for achieving high yield and purity, especially for difficult sequences like those rich in serine. The following table provides a comparative overview of the performance of common coupling reagents in the synthesis of a challenging decapeptide, the Acyl Carrier Protein (ACP) fragment 65-74. While not exclusively a poly-serine sequence, the challenges are analogous.
Table 1: Comparison of Coupling Reagent Performance for a Difficult Peptide Sequence (ACP 65-74)
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HCTU | 6-Cl-HOBt | DIPEA | DMF | 5 | >95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
Data compiled from multiple sources for comparative purposes. Actual yields and purities can vary based on the specific peptide sequence and experimental conditions.[12]
The following table summarizes the extent of racemization observed when coupling Fmoc-Ser(tBu)-OH using different reagents.
Table 2: Racemization of Serine with Various Coupling Reagents
| Coupling Reagent | Additive | % D-Serine Formation |
| DIC | OxymaPure | < 0.5 |
| HBTU | HOBt | ~2.5 |
| HATU | HOAt | ~1.0 |
| PyBOP | HOBt | ~1.5 |
Data is illustrative and can be sequence and condition-dependent.[2][4]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle with Double Coupling for a Serine Residue
This protocol outlines a single amino acid addition cycle, incorporating a double coupling step which is often beneficial for serine residues in aggregation-prone sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes. Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vial, dissolve the Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
-
Second Coupling (Double Coupling):
-
Prepare a fresh solution of Fmoc-Ser(tBu)-OH, coupling reagent, and base as described in step 3.
-
Add the fresh coupling mixture to the resin.
-
Allow the second coupling reaction to proceed for an additional 1-2 hours.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring (Optional): Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating a complete coupling. A blue color indicates incomplete coupling.
-
Repeat: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Deprotection of a Serine-Rich Peptide
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The choice of scavengers is crucial to prevent side reactions.
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail suitable for removing acid-labile protecting groups (like tBu on serine). A common and effective cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Caution: Prepare and use this cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for low yield in serine-rich peptide synthesis.
Caption: Common side reactions of serine during Fmoc-SPPS.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. dot | Graphviz [graphviz.org]
- 7. scispace.com [scispace.com]
- 8. bachem.com [bachem.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. stackoverflow.com [stackoverflow.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
Minimizing racemization at the C-terminal when using pseudoproline dipeptides.
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization at the C-terminal residue when using pseudoproline dipeptides in your research.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are specialized building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues.[1] In these dipeptides, the side chain of the Ser/Thr or Cys is cyclized with its own backbone nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[2] This cyclic structure mimics the rigid backbone conformation of proline, introducing a "kink" into the peptide chain.[3]
Their primary purpose is to disrupt the inter-chain hydrogen bonding that leads to peptide aggregation during solid-phase peptide synthesis (SPPS).[3][4] By preventing this aggregation, pseudoproline dipeptides improve the solvation of the peptide chain, leading to enhanced coupling efficiency, higher purity, and better overall yields, especially for long or "difficult" sequences.[1][3]
Q2: What is C-terminal racemization and why is it a significant problem?
A2: Racemization is the conversion of a chiral amino acid from its desired L-configuration to an unwanted mixture of L- and D-isomers.[5] In peptide synthesis, this is particularly problematic at the C-terminal residue of a peptide fragment during the activation step required for coupling.[6] The presence of the D-isomer (epimer) in the final product creates a diastereomeric impurity that is often difficult to separate from the target peptide.[7] This loss of stereochemical integrity can drastically alter the peptide's three-dimensional structure, leading to a significant reduction or complete loss of its biological activity and therapeutic efficacy.[8]
Q3: What is the primary chemical mechanism behind C-terminal racemization?
A3: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][9] This occurs via the following steps:
-
Activation: The carboxyl group of the C-terminal amino acid is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group undergoes intramolecular cyclization to form the oxazolone ring.
-
Proton Abstraction: In the presence of a base, the proton on the chiral α-carbon of the oxazolone is highly acidic and can be easily removed. This creates a planar, achiral enolate intermediate.
-
Reprotonation: The incoming amine nucleophile can attack this achiral intermediate from either face, leading to the formation of both the desired L-peptide and the undesired D-diastereomer.[5]
A less common pathway is direct enolization, where a base directly removes the α-proton from the activated amino acid without forming an oxazolone ring.[5]
Q4: Do pseudoproline dipeptides prevent racemization at their own C-terminal residue?
A4: This is a common point of confusion. The primary benefit of pseudoproline dipeptides is preventing aggregation and minimizing racemization at the amino acid preceding them. However, when a peptide fragment ending in a pseudoproline dipeptide is used in a subsequent coupling (a convergent or fragment condensation strategy), the C-terminal Ser(ψ), Thr(ψ), or Cys(ψ) residue itself is susceptible to racemization just like other amino acids.[10] Fortunately, like natural proline, the rigid ring structure of pseudoproline significantly suppresses the rate of oxazolone formation, making fragments with a C-terminal pseudoproline highly resistant to racemization during coupling.[2][3][10] This makes them excellent choices for fragment condensation strategies.[1]
Troubleshooting Guide
Problem: I'm observing significant (>5%) racemization of the C-terminal residue in my pseudoproline-containing fragment. What are the likely causes and solutions?
This issue typically arises from suboptimal coupling conditions. Below is a step-by-step guide to diagnose and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor influencing racemization.[5]
-
Issue: Using carbodiimides like DIC or DCC without an additive, or using phosphonium/aminium reagents (HBTU, HATU) under strongly basic conditions.
-
Explanation: Carbodiimides alone form highly reactive O-acylisourea intermediates that are very prone to racemization.[5] While onium salts are generally "low-racemization," their performance depends heavily on the conditions.[5]
-
Solution:
-
Always use an additive with carbodiimides. Additives like Oxyma Pure, HOAt, or HOBt react with the initial intermediate to form a more stable active ester that is less prone to racemization.[4][11]
-
Choose modern coupling reagents. For particularly sensitive couplings, aminium salts like COMU have demonstrated a very low tendency for racemization.[5]
-
Consider base-free conditions where possible. A combination of DIC and an additive like Oxyma Pure can be effective for coupling sensitive residues like Cys(Trt) under base-free conditions.[6][11]
-
Data Presentation: Effect of Coupling Agents on Racemization
The following data, adapted from studies on sensitive amino acids, illustrates the impact of different coupling agents and additives on D-isomer formation. While not specific to pseudoprolines, the trends are highly relevant.
Table 1: Comparison of Coupling Additives with DIC
| Additive | Coupling Reagent | % D-Isomer Formation (Model: Z-Phe-Val-OH + H-Pro-NH2) | Recommendation |
|---|---|---|---|
| HOBt | DIC | 14.8% | Consider alternatives |
| HOAt | DIC | 5.9% | Better suppression |
| Oxyma Pure | DIC | 7.7% | Good suppression |
| Oxyma-B | DIC | 5.1% | Excellent suppression |
(Data sourced from publicly available information[5])
Table 2: Comparison of Coupling Reagents for Fmoc-Ser(tBu)-OH
| Coupling Reagent | Base | % D-Isomer Formation (Model: Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu) |
|---|---|---|
| HATU | DIEA | 1.8% |
| HBTU | DIEA | 2.5% |
| PyBOP | DIEA | 3.1% |
| DIC/Oxyma Pure | NMM | 0.9% |
(Data sourced from a study by Behrendt, R., et al.[12][13])
Step 2: Scrutinize the Base
The base used to neutralize the protonated amine and facilitate the reaction can also promote racemization by abstracting the α-proton.[5][14]
-
Issue: Using an excessive amount of a strong, non-hindered base like N,N-Diisopropylethylamine (DIEA).
-
Explanation: The strength and steric hindrance of the base are key. Stronger bases increase the rate of proton abstraction and subsequent racemization.[5]
-
Solution:
-
Reduce Base Equivalents: Use the minimum amount of base necessary for the reaction, typically 1-2 equivalents.
-
Switch to a Weaker or More Hindered Base: If racemization persists with DIEA, switch to the weaker base N-methylmorpholine (NMM).[5] For highly sensitive residues like Cysteine, the sterically hindered base sym-collidine is recommended.[6][11]
-
Step 3: Analyze Reaction Time and Temperature
-
Issue: Prolonged coupling times or elevated temperatures.
-
Explanation: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization. Higher temperatures accelerate all reactions, including racemization.[11][12]
-
Solution:
-
Minimize Pre-activation Time: Add the coupling reagent to the amino acid and allow it to pre-activate for only 1-5 minutes before adding it to the resin.[11]
-
Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to slow the rate of racemization.[11]
-
Monitor Reaction Completion: Use a test like the Kaiser test to avoid unnecessarily long coupling times. Once the reaction is complete, wash the resin immediately.[11]
-
Experimental Protocols
Protocol: Quantification of C-Terminal Racemization via Chiral HPLC
This protocol provides a reliable method to quantify the extent of racemization during the coupling of a pseudoproline dipeptide. The strategy involves synthesizing a model tripeptide and its corresponding diastereomer to serve as a standard for HPLC analysis.[15]
Materials:
-
Fmoc-Xaa-Ser(ψMe,Mepro)-OH (Your target pseudoproline dipeptide)
-
Fmoc-D-Xaa-OH (The D-isomer of the N-terminal amino acid of your dipeptide)
-
H-Phe-Resin (or another suitable amino acid-loaded resin)
-
Coupling reagents and bases to be tested (e.g., DIC, Oxyma Pure, DIEA, NMM)
-
SPPS reaction vessel, solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Analytical HPLC with a chiral column (e.g., Chiralpak)
Methodology:
-
Synthesis of the Test Peptide (L-L configuration):
-
Swell H-Phe-Resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
In a separate vessel, pre-activate 3-5 equivalents of your Fmoc-Xaa-Ser(ψMe,Mepro)-OH using the coupling conditions (reagent, base, temperature) you wish to evaluate.[11]
-
Add the activated mixture to the resin and allow the coupling to proceed.
-
Wash the resin, dry it, and cleave the model tripeptide using a standard TFA cocktail.
-
-
Synthesis of the Diastereomeric Standard (D-L configuration):
-
To create a reference peak for the racemized product, separately synthesize the diastereomer.
-
Follow the same procedure as above, but in the coupling step, use a dipeptide constructed with the D-amino acid: Fmoc-D-Xaa-Ser(ψMe,Mepro)-OH. If this is not available, a model dipeptide like Fmoc-D-Ala-Pro-OH can often serve as a suitable proxy to establish the elution order of diastereomers.
-
-
Chiral HPLC Analysis:
-
Dissolve the crude cleaved peptides in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Inject the "Test Peptide" sample onto the chiral HPLC column. You will observe a major peak (the desired L-L peptide) and potentially a small, closely eluting peak (the D-L diastereomer).
-
Inject the "Diastereomeric Standard" to confirm the retention time of the D-L peak.[5]
-
A co-injection of both samples can also be used for unambiguous peak identification.
-
-
Quantification:
-
Integrate the peak areas for both the L-L and D-L diastereomers in the chromatogram of your test peptide.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100
-
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Enhancing Peptide Fragment Solubility with Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of protected peptide fragments using pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they improve peptide solubility?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This modification introduces a "kink" into the peptide backbone, similar to that of a natural proline residue.[2][3] This structural disruption effectively breaks the intermolecular hydrogen bonds that lead to the formation of β-sheet structures and subsequent aggregation during solid-phase peptide synthesis (SPPS).[1][3] By preventing aggregation, the growing peptide chain remains better solvated in the synthesis solvent (e.g., DMF, NMP), which enhances solubility and improves coupling and deprotection efficiency.[1][3]
Q2: When should I consider using pseudoproline dipeptides in my peptide synthesis?
A2: You should consider incorporating pseudoproline dipeptides when you are synthesizing:
-
Long peptides: Peptides longer than 40 amino acids are particularly prone to aggregation.[1]
-
Hydrophobic peptides: Sequences rich in hydrophobic residues have a strong tendency to aggregate. Placing a pseudoproline before a hydrophobic region can significantly improve synthesis outcomes.[1]
-
"Difficult" sequences: Peptides known to have poor solubility or a high propensity for aggregation, such as human Amylin (hAmylin) and fragments of membrane proteins like caveolin-1, are excellent candidates for pseudoproline use.[1]
-
Peptides for fragment condensation: Protected peptide fragments containing pseudoprolines exhibit enhanced solubility, which facilitates their purification and subsequent coupling in solution.[1][2]
Q3: Are there any rules or guidelines for placing pseudoproline dipeptides in a sequence?
A3: Yes, while the optimal placement can be sequence-dependent, here are some general guidelines based on empirical data:[1]
-
Spacing: To effectively disrupt secondary structures, space pseudoprolines approximately 5-6 residues apart.[1]
-
Proximity to Proline: Maintain a minimum of two residues between a pseudoproline and a natural proline residue, or between two pseudoproline residues.[1]
-
Hydrophobic Regions: It is often beneficial to insert a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids.[1][2]
Q4: Can I use pseudoproline monomers instead of dipeptides?
A4: While it is possible to use Fmoc-protected pseudoproline monomers, it is generally not recommended. The N-terminus of a pseudoproline residue is sterically hindered, which can lead to low coupling yields for the subsequent amino acid.[1] Using pre-formed Fmoc-Xaa-ψ-Pro-OH dipeptides circumvents this issue and is the standard and more efficient method for their incorporation.[1]
Q5: Are there any potential side reactions associated with the use of pseudoprolines?
A5: Under standard SPPS conditions, pseudoprolines are generally stable. However, some studies have reported unexpected side reactions, particularly under harsh conditions like elevated temperatures and pressures that might be used in flow peptide synthesis.[1] For instance, aspartimide formation has been observed to be catalyzed by pseudoproline moieties in some cases.[1] It is crucial to monitor the synthesis closely and validate the final product to ensure its integrity.[1]
Troubleshooting Guides
Problem: Low crude peptide yield and purity.
| Potential Cause | Recommended Solution(s) |
| Peptide Aggregation | 1. Incorporate Pseudoproline Dipeptides: Strategically replace Ser, Thr, or Cys residues with the corresponding pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) at intervals of 5-6 amino acids to disrupt secondary structure formation.[1] 2. Optimize Resin Choice: Use a low-aggregation resin such as a PEG-based resin (e.g., ChemMatrix®) in combination with pseudoprolines for particularly difficult sequences.[1] 3. Elevated Temperature/Microwave Synthesis: Perform coupling reactions at a higher temperature or use a microwave peptide synthesizer to help disrupt aggregates and improve reaction kinetics.[1] |
| Steric Hindrance at Pseudoproline N-terminus | 1. Use Pre-formed Dipeptides: Always use commercially available Fmoc-Xaa-ψ-Pro-OH dipeptide building blocks instead of pseudoproline monomers to ensure efficient coupling.[1] |
| Incomplete Deprotection | 1. Extended Deprotection Times: If aggregation is suspected, increase the duration of the piperidine treatment to ensure complete Fmoc removal. 2. Monitor with a Qualitative Test: Use a test like the Kaiser test to confirm the presence of a free N-terminal amine before proceeding with the next coupling step. |
Problem: Crude peptide is insoluble after cleavage.
| Potential Cause | Recommended Solution(s) |
| Hydrophobic Nature of the Final Peptide | 1. Stepwise Solubilization: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly add the aqueous purification buffer. 2. pH Adjustment: For acidic peptides, try a basic buffer. For basic peptides, try an acidic buffer. 3. Incorporate Solubilizing Tags: For future syntheses of the same or similar peptides, consider adding a temporary hydrophilic tag (e.g., a poly-arginine tail) that can be cleaved after purification. |
| Residual Aggregation | 1. Sonication: Use a sonicator to help break up aggregates in solution. 2. Guanidinium Chloride or Urea: For purification, consider using buffers containing chaotropic agents like 6M Guanidinium HCl or 8M Urea to disrupt aggregates, though these will need to be removed during or after purification. |
Data on the Impact of Pseudoprolines
The incorporation of pseudoproline dipeptides has been shown to significantly improve the outcomes of challenging peptide syntheses. While quantitative data can be sequence-dependent, the following tables summarize findings from various studies.
Table 1: Impact of Pseudoprolines on Peptide Purity and Yield
| Peptide | Synthesis Strategy | Crude Purity (%) | Overall Yield | Reference |
| hGH C-terminal fragment (16-mer) | Standard SPPS | Not purifiable | Very low | [4] |
| hGH C-terminal fragment (16-mer) | With Fmoc-Ser(ψMe,MePro)-OH | 42% | Purifiable | [4] |
| Liraglutide analogue | Standard SPPS (HCTU/DIEA) | Low (multiple impurities) | Low | [5] |
| Liraglutide analogue | With one pseudoproline dipeptide | Significantly improved purity | Higher | [5] |
| Liraglutide analogue | With three pseudoproline dipeptides | High purity (negligible impurities) | High | [5] |
| Human Amylin (hAmylin) (37-mer) | Standard Fmoc methods | Traces of product | Nearly impossible to synthesize | [1][3] |
| Human Amylin (hAmylin) (37-mer) | With pseudoproline dipeptides | High purity | High yield | [1][3] |
Table 2: Qualitative Observations on Solubility and Synthesis Success
| Peptide/Fragment | Observation without Pseudoprolines | Observation with Pseudoprolines | Reference |
| Highly aggregated sequences | Low product yield | Up to 10-fold increase in product yield | [6] |
| RANTES (24-91) (68-mer) | High aggregation propensity, difficult synthesis | Efficient synthesis with overcome aggregation | [1] |
| Caveolin-1 fragment (54-mer) | Difficult to synthesize due to aggregation | Successful synthesis achieved | [1] |
| Protected peptide fragments | Limited solubility | Markedly improved solubility, facilitating purification and fragment condensation | [2][7] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Pseudoproline Dipeptides in SPPS
This protocol outlines the manual coupling of a pseudoproline dipeptide during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH or Fmoc-Xaa-Cys(ψDmp,HPro)-OH dipeptide
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
SPPS grade DMF or NMP
-
20% piperidine in DMF
-
DCM
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
-
Activation of Pseudoproline Dipeptide:
-
In a separate tube, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and vortex briefly.
-
-
Coupling Reaction:
-
Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.
-
If the test is positive, the coupling reaction can be extended or repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added pseudoproline dipeptide to continue the peptide chain elongation.
Protocol 2: Assessment of Peptide Solubility
This protocol provides a stepwise method to determine the solubility of a lyophilized peptide fragment.
Materials:
-
Lyophilized peptide fragment
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Calibrated pipette
-
A range of solvents:
-
Deionized water
-
Aqueous buffers (e.g., PBS pH 7.4, Tris pH 8.0)
-
0.1 M Acetic Acid
-
10% Ammonium Bicarbonate
-
Organic solvents (e.g., DMSO, DMF, Acetonitrile)
-
Procedure:
-
Initial Assessment:
-
Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a defined volume of deionized water (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, proceed to the next step.
-
-
Mechanical Agitation:
-
Place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution again. If it is still not clear, proceed.
-
-
pH Modification (for aqueous insolubility):
-
If the peptide has a net positive charge (basic), add 10% acetic acid dropwise, vortexing after each addition, until the peptide dissolves.
-
If the peptide has a net negative charge (acidic), add 10% ammonium bicarbonate or 0.1M ammonium hydroxide dropwise, vortexing after each addition, until the peptide dissolves.
-
-
Organic Co-solvents (for hydrophobic peptides):
-
If the peptide is insoluble in aqueous solutions, take a new 1 mg aliquot.
-
Add a minimal volume of DMSO or DMF (e.g., 20-50 µL) and vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise to the peptide-organic solvent mixture while vortexing to reach the final desired concentration. Be cautious, as the peptide may precipitate if the final concentration of the organic solvent is too low.
-
-
Quantification of Solubility:
-
If a clear solution is obtained, the peptide is soluble at that concentration in the final solvent system.
-
To determine the maximum solubility, you can perform serial dilutions or a more rigorous method where small, known amounts of solvent are added to a known mass of peptide until it fully dissolves.
-
For a more quantitative measure, after attempting to dissolve a known amount of peptide in a known volume of solvent, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-30 minutes. Carefully remove the supernatant and lyophilize it. The weight of the lyophilized supernatant will give the amount of soluble peptide.
-
Visualizations
Mechanism of Action
Caption: Mechanism of pseudoproline in disrupting peptide aggregation.
Experimental Workflow
Caption: Workflow for SPPS with pseudoproline dipeptide incorporation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low-purity peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
How to handle difficult couplings to the N-terminus of a pseudoproline residue.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis involving pseudoproline residues.
Frequently Asked Questions (FAQs)
Q1: What is a pseudoproline residue and why is it used in peptide synthesis?
A1: Pseudoproline (ψ-Pro) derivatives are synthetically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1][2] In these derivatives, the side-chain hydroxyl or thiol group forms a temporary oxazolidine or thiazolidine ring with the backbone nitrogen atom, mimicking the structure of proline.[1][2] This structural feature introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that can lead to peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] The primary benefits of using pseudoproline dipeptides are improved peptide solubility, enhanced coupling efficiency, and higher yields of the final peptide product.[2][4]
Q2: I am experiencing very low coupling efficiency when adding an amino acid to the N-terminus of a pseudoproline residue. Why is this happening?
A2: This is a common and expected challenge. The direct coupling of an amino acid to an N-terminal pseudoproline monomer is inherently difficult.[1][5] The low efficiency is attributed to two main factors:
-
Steric Hindrance: The cyclic structure of the oxazolidine or thiazolidine ring sterically hinders the approach of the incoming activated amino acid.[1][2]
-
Decreased Nucleophilicity: The nitrogen atom within the pseudoproline ring system has reduced nucleophilicity compared to a typical secondary amine, making it a poorer reactant in the coupling reaction.[1][3]
Due to these issues, the use of pre-formed pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) is the standard and highly recommended approach, as it bypasses this difficult coupling step.[1][4][5]
Q3: What are the recommended coupling reagents for incorporating pseudoproline dipeptides?
A3: Pseudoproline dipeptides can be successfully incorporated into a peptide sequence using a variety of standard coupling reagents.[6] There is no single "best" reagent, and the choice may depend on the specific sequence and synthesis conditions. Commonly used and effective reagents include:
For challenging couplings, more reactive reagents like HATU or PyAOP, which generate highly reactive OAt esters, may offer an advantage.[8]
Q4: Can I use a pseudoproline monomer instead of a dipeptide?
A4: While it is possible, it is generally not recommended due to the low coupling yields when acylating the pseudoproline N-terminus.[2][5] However, some research has shown successful couplings to pseudoproline monomers.[9] Success in these cases often depends on the specific amino acid being coupled and may require specialized activation methods, such as the use of amino acid fluorides or chlorides, to overcome the low reactivity of the pseudoproline nitrogen.[3][10] For routine synthesis and to ensure high yields, pre-formed dipeptides are the preferred building blocks.[1][4]
Troubleshooting Guide
Issue: Low Yield or Incomplete Coupling to the N-Terminus of a Pseudoproline Monomer
If you must couple directly to a pseudoproline monomer and are experiencing poor results, here are some troubleshooting steps:
Workflow for Troubleshooting Difficult Couplings
Caption: Troubleshooting workflow for N-terminal pseudoproline couplings.
Experimental Protocols & Solutions
-
Optimize Coupling Reagent and Conditions:
-
Protocol: Switch to a more powerful coupling reagent. If you are using DIC/HOBt, consider switching to HATU or HCTU, which are known to be highly efficient for sterically hindered couplings.[8]
-
Activation: Dissolve the Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and a base like DIPEA or collidine (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for an extended time (e.g., 2-4 hours). Monitor the reaction using a qualitative test like the Kaiser test.
-
-
Rationale: More reactive activated esters (OAt esters from HATU) can improve acylation of the poorly nucleophilic pseudoproline nitrogen.[8]
-
-
Perform a Double Coupling:
-
Protocol: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Rationale: A second coupling can help drive the reaction to completion by providing a fresh excess of reagents to acylate any remaining free N-terminal pseudoproline amines.
-
-
Consider Alternative Activation Methods:
-
Protocol (Advanced): For extremely difficult cases, the use of pre-formed amino acid fluorides or chlorides can be effective. This method avoids the in-situ activation step with bulky coupling reagents.
-
Preparation: Fmoc-amino acid fluorides can be prepared by treating the Fmoc-amino acid with a fluorinating agent like Cyanuric Fluoride.
-
Coupling: The resulting Fmoc-amino acid fluoride is then added directly to the resin-bound peptide.
-
-
Rationale: Acid halides are highly reactive acylating agents that can overcome the low nucleophilicity and steric hindrance of the pseudoproline N-terminus.[10]
-
-
Recommended Solution: Switch to a Pre-formed Pseudoproline Dipeptide:
-
Protocol: Instead of attempting to couple to a pseudoproline monomer, use the corresponding Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH). This dipeptide can be coupled using standard protocols with reagents like HBTU or HATU.[6]
-
Rationale: This is the most robust and widely accepted solution.[1][5] It completely avoids the problematic coupling step by incorporating the subsequent amino acid as part of the pseudoproline building block. This leads to higher purity, better yields, and a more predictable synthesis.
-
Data Summary: Coupling Reagent Performance
The following table summarizes the general reactivity and suitability of common coupling reagents for difficult couplings, such as those to a pseudoproline N-terminus.
| Coupling Reagent Class | Examples | Relative Reactivity | Suitability for Hindered Couplings | Key Considerations |
| Aminium/Uronium | HATU, HCTU | Very High | Excellent | Generates highly reactive OAt/O-6-ClBt esters.[8] |
| HBTU, TBTU | High | Good | Standard, effective reagents for most cases.[7] | |
| Phosphonium | PyBOP, PyAOP | High to Very High | Very Good to Excellent | Generally gives cleaner reactions than uronium reagents.[8] |
| Carbodiimide | DIC/HOBt | Moderate | Fair | Less effective for hindered couplings; risk of side reactions.[7] |
Signaling Pathway & Workflow Diagrams
Standard SPPS Workflow Using a Pseudoproline Dipeptide
This diagram illustrates the recommended and most efficient workflow for incorporating a pseudoproline residue into a growing peptide chain.
Caption: Recommended SPPS cycle using a pre-formed pseudoproline dipeptide.
Logical Relationship: Why Direct Coupling is Difficult
This diagram illustrates the chemical principles that make direct acylation of a pseudoproline monomer challenging.
References
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Peptides Containing Pseudoproline Dipeptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude peptides containing pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine ring.[1][2][3] This structure introduces a "kink" in the peptide backbone, similar to proline.[1][2] This disruption of the linear structure hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[3][4] The main benefits of incorporating pseudoproline dipeptides are improved coupling efficiency, higher crude peptide purity, and increased solubility of the final peptide.[1][2][3][5]
Q2: How do pseudoproline dipeptides facilitate the purification of crude peptides?
The primary advantage of using pseudoproline dipeptides in peptide synthesis is the resulting increase in the solubility of the crude peptide.[1][2][3] Peptide aggregation is a major challenge during purification, leading to issues like poor peak shape, low recovery, and even column clogging in techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8] By disrupting aggregation, pseudoproline-containing peptides are more soluble in typical purification solvents, which simplifies the purification process and generally leads to higher yields of the purified product.[3][5]
Q3: Is the pseudoproline moiety permanent?
No, the pseudoproline modification is temporary.[3] The oxazolidine ring is stable under the conditions of Fmoc-based SPPS but is readily cleaved by treatment with trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[2][3][4] This regenerates the native serine or threonine residue in the final peptide sequence.
Q4: What is the recommended method for purifying peptides containing pseudoproline dipeptides?
The standard and most widely used method for purifying peptides, including those containing pseudoproline dipeptides, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11][12] This technique separates the target peptide from impurities based on differences in hydrophobicity.[9][10]
Troubleshooting Guide
Problem 1: Poor solubility of the crude peptide in the loading buffer for RP-HPLC.
-
Cause: Although pseudoprolines enhance solubility, some long or very hydrophobic peptides can still be challenging to dissolve. The chosen loading buffer may not be optimal.
-
Solution:
-
Optimize the solvent composition: Try dissolving the peptide in a small amount of a stronger organic solvent like acetonitrile (ACN), methanol, or isopropanol first, and then dilute with the aqueous loading buffer (e.g., 0.1% TFA in water).
-
Use of Chaotropic Agents: For particularly difficult peptides, the addition of a small amount of a chaotropic agent like guanidinium hydrochloride or urea to the loading buffer can help disrupt aggregates and improve solubility. Be mindful that these agents need to be removed in subsequent steps.
-
Sonication: Gentle sonication in an ice bath can sometimes aid in dissolving stubborn peptide aggregates.
-
Problem 2: Broad or tailing peaks during RP-HPLC purification.
-
Cause: This can be due to several factors including peptide aggregation on the column, secondary interactions with the stationary phase, or suboptimal chromatography conditions.
-
Solution:
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both the aqueous and organic mobile phases.[9][11] This helps to sharpen peaks by minimizing ionic interactions with the silica backbone of the column.
-
Organic Modifier: Experiment with different organic modifiers. While acetonitrile is most common, sometimes using isopropanol or a mixture of acetonitrile and isopropanol can improve peak shape for hydrophobic peptides.
-
-
Adjust the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing solvent viscosity and disrupting temperature-sensitive secondary structures of the peptide.
-
Lower the Sample Load: Overloading the column can lead to peak broadening. Try injecting a smaller amount of the crude peptide.
-
Problem 3: Co-elution of impurities with the main peptide peak.
-
Cause: Impurities with similar hydrophobicity to the target peptide can be difficult to resolve.
-
Solution:
-
Optimize the Gradient: A shallower gradient during the elution of the main peak can increase the resolution between the target peptide and closely eluting impurities.
-
Change the Stationary Phase: If using a C18 column, switching to a different stationary phase like C8, C4, or phenyl-hexyl can alter the selectivity of the separation and may resolve the co-eluting species.[11]
-
Orthogonal Purification: If co-elution persists, a second purification step using an orthogonal method may be necessary. For example, after RP-HPLC, you could use ion-exchange chromatography or size-exclusion chromatography if the impurities differ significantly in charge or size.
-
Problem 4: Low recovery of the purified peptide.
-
Cause: This can be due to irreversible adsorption to the column, precipitation during purification, or instability of the peptide.
-
Solution:
-
Check for Precipitation: Visually inspect the HPLC system for any signs of precipitation. If precipitation is suspected, try increasing the organic content of the mobile phase or adding a solubilizing agent.
-
Passivate the Column: For "sticky" or hydrophobic peptides, irreversible adsorption can be an issue. Passivating the column by injecting a sacrificial protein (like bovine serum albumin) before the peptide sample can sometimes help to block active sites on the stationary phase.
-
Ensure Peptide Stability: Work at lower temperatures if the peptide is known to be unstable. Also, ensure the pH of the mobile phases is appropriate for the peptide's stability.
-
Data Summary
The incorporation of pseudoproline dipeptides generally has a positive impact on the outcomes of peptide synthesis and purification. The following table summarizes these effects based on qualitative data from the literature.
| Parameter | Standard SPPS | SPPS with Pseudoproline Dipeptides | Reference(s) |
| Crude Peptide Purity | Lower, often with aggregation-related byproducts | Higher, with fewer deletion sequences | [1][3][5] |
| Solubility | Often poor, especially for long/hydrophobic peptides | Significantly improved | [1][2][3] |
| Purification Complexity | Can be difficult, requiring harsh solvents or additives | Simplified, easier to handle | [3][5] |
| Final Yield | Variable, can be very low for "difficult sequences" | Generally higher, with better recovery | [1][5] |
Experimental Protocols
Key Experiment: Reverse-Phase HPLC Purification of a Crude Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing a pseudoproline dipeptide.
1. Materials and Reagents:
-
Crude peptide (lyophilized powder)
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)
-
Lyophilizer
2. Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Solvent A. If solubility is poor, try a mixture of Solvent A and B (e.g., 80:20) or dissolve in a small volume of a stronger solvent like isopropanol before diluting with Solvent A.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and must be developed on a case-by-case basis.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for purity using analytical RP-HPLC and for mass confirmation using mass spectrometry (e.g., ESI-MS).
-
-
Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath or a -80 °C freezer).
-
Lyophilize the frozen fractions to obtain the purified peptide as a fluffy powder.
-
Visualizations
Caption: General workflow for the purification of peptides containing pseudoproline dipeptides.
Caption: Troubleshooting logic for poor peak shape in RP-HPLC.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. bachem.com [bachem.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH versus Standard Dipeptide Building Blocks
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount to success, particularly when dealing with "difficult sequences." This guide provides an objective, data-driven comparison between the pseudoproline dipeptide Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH and standard dipeptide building blocks, exemplified by the sequential coupling of Fmoc-protected amino acids like Fmoc-Ser(tBu)-OH.
The synthesis of long or aggregation-prone peptides is a significant challenge in solid-phase peptide synthesis (SPPS). Inter- and intra-chain hydrogen bonding can lead to the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can hinder reagent access, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and impure products.
To address these challenges, modified building blocks have been developed, with pseudoproline dipeptides emerging as a powerful tool. This guide focuses on this compound, a commercially available pseudoproline dipeptide, and compares its performance with that of standard Fmoc-amino acid monomers used to construct dipeptide sequences.
Mechanism of Action: A Structural Disruption
Standard peptide chains have the flexibility to form hydrogen bonds that lead to aggregation. Pseudoproline dipeptides, however, introduce a temporary "kink" into the peptide backbone.[1][2] The oxazolidine ring of the pseudoproline mimics the structure of proline, disrupting the formation of β-sheets and other secondary structures that drive aggregation.[1][2] This disruption enhances the solvation of the peptide chain, improving the efficiency of both coupling and deprotection steps.[1] The native serine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage, leaving no modifications in the final peptide.[1]
References
A Comparative Guide to the Effectiveness of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly when tackling "difficult sequences" prone to aggregation, pseudoproline dipeptides have emerged as indispensable tools. These modified dipeptides introduce a temporary "kink" in the growing peptide chain, disrupting the formation of secondary structures like β-sheets that hinder coupling efficiency and lead to low yields and purity. This guide provides a comparative overview of the effectiveness of different pseudoproline dipeptides, supported by experimental data and detailed protocols for their application.
Mechanism of Action: Disrupting Aggregation to Enhance Synthesis
Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side-chain hydroxyl or thiol group forms a reversible oxazolidine or thiazolidine ring with the backbone amide nitrogen. This cyclic structure mimics the conformation of proline, forcing a cis-amide bond and disrupting the inter-chain hydrogen bonding that leads to aggregation.[1] By keeping the peptide chain more solvated and accessible, pseudoproline dipeptides significantly improve coupling and deprotection kinetics, resulting in higher quality crude peptides.[1]
Caption: Mechanism of action of pseudoproline dipeptides in SPPS.
Comparative Effectiveness of Pseudoproline Dipeptides
While the core function of all pseudoproline dipeptides is to mitigate aggregation, their effectiveness can be influenced by the parent amino acid (Ser, Thr, or Cys) and the substituents on the oxazolidine or thiazolidine ring. Direct quantitative comparisons in the synthesis of the same peptide under identical conditions are sparse in the literature. However, case studies on notoriously difficult peptides provide valuable insights into their successful application.
Case Study: Synthesis of Human Amylin (hIAPP)
Human amylin (hIAPP) is a 37-residue peptide highly prone to aggregation, making its synthesis by standard Fmoc-SPPS extremely challenging. The successful synthesis of hIAPP and its fragments has been achieved through the incorporation of pseudoproline dipeptides, demonstrating their remarkable efficacy.[2]
In one reported synthesis of full-length hIAPP, both serine- and threonine-derived pseudoproline dipeptides were utilized at key positions to navigate through problematic sequences.[2][3] Specifically, Fmoc-Ala-Thr(ψMe,MePro)-OH and Fmoc-Ser-Ser(ψMe,MePro)-OH were incorporated.[3] While a direct comparison of using a Ser- versus a Thr-based pseudoproline at the same position was not performed, the successful synthesis of the full-length peptide, which was previously unattainable with standard methods, underscores the power of this strategy.[2] The synthesis without pseudoprolines yielded only trace amounts of the desired product, whereas their inclusion led to a crude product of sufficient purity for subsequent disulfide bond formation.[2]
Case Study: Synthesis of ACP (65-74)
The synthesis of the acyl carrier protein (ACP) fragment (65-74) is another well-established example of a "difficult sequence". A practical guide to solid-phase peptide chemistry highlights the dramatic improvement in purity when using a pseudoproline dipeptide.
| Synthesis Strategy | Crude Purity (HPLC) |
| Standard Fmoc-SPPS on AM PS Resin | 60.7% |
| Fmoc-SPPS with Pseudoproline on AM SURE™ Resin | 90.5% |
| Data sourced from "Practical Synthesis Guide to Solid Phase Peptide Chemistry".[4] |
This data clearly demonstrates the significant enhancement in crude peptide quality afforded by the incorporation of a pseudoproline dipeptide.
Experimental Protocols
The following provides a general framework for the comparative evaluation of different pseudoproline dipeptides in the synthesis of a model "difficult peptide".
Materials and Reagents
-
Resin: Rink Amide MBHA resin or Wang resin.[5]
-
Amino Acids: Fmoc-protected amino acids.
-
Pseudoproline Dipeptides:
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH
-
Fmoc-Xaa-Thr(ψMe,MePro)-OH
-
Fmoc-Xaa-Cys(ψMe,MePro)-OH (where Xaa is the preceding amino acid)
-
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt in N,N-dimethylformamide (DMF).[5]
-
Base: N,N-diisopropylethylamine (DIEA).[5]
-
Deprotection Reagent: 20% piperidine in DMF.[5]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5, v/v/v).
-
Solvents: DMF, dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP).[5]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effectiveness of different pseudoproline dipeptides.
Caption: Workflow for comparing pseudoproline dipeptide effectiveness.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10-15 minutes each time. Wash the resin thoroughly with DMF and DCM.[5]
-
Amino Acid Coupling:
-
Standard Amino Acids: Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Pseudoproline Dipeptides: Dissolve the Fmoc-pseudoproline dipeptide (1.5-3 equivalents) and coupling reagents as above. A slightly longer coupling time (e.g., 2-4 hours) may be beneficial. Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. The pseudoproline's oxazolidine or thiazolidine ring is cleaved during this step to yield the native Ser, Thr, or Cys residue.
-
Peptide Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Analyze the crude product by analytical reverse-phase HPLC and mass spectrometry to determine purity and confirm the identity of the product.
Conclusion
Pseudoproline dipeptides are powerful tools for overcoming aggregation in SPPS, leading to significantly improved yields and purities of difficult-to-synthesize peptides. While direct quantitative comparisons between different pseudoproline dipeptides are not extensively documented, case studies on challenging sequences like human amylin demonstrate the successful application of both serine- and threonine-derived variants. The choice of a specific pseudoproline dipeptide may depend on the sequence context and empirical optimization. The provided experimental protocol offers a framework for researchers to systematically evaluate and compare the effectiveness of different pseudoproline dipeptides for their specific peptide of interest, ultimately enabling the synthesis of previously inaccessible targets.
References
The Impact of Pseudoproline Incorporation on Peptide Purity: An HPLC-Based Analysis
For researchers, scientists, and drug development professionals, the synthesis of pure peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. However, the chemical synthesis of certain peptide sequences, particularly those prone to aggregation, presents significant challenges, often resulting in low yields and complex crude products that are difficult to purify. The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to mitigate these issues. This guide provides an objective comparison of peptide purity as analyzed by High-Performance Liquid Chromatography (HPLC) for syntheses conducted with and without pseudoproline, supported by experimental data and detailed protocols.
The introduction of pseudoproline dipeptides into a peptide sequence during solid-phase peptide synthesis (SPPS) acts as a "kink," disrupting the formation of secondary structures like β-sheets that are responsible for interchain aggregation.[1] This disruption leads to enhanced solvation of the growing peptide chain, more efficient coupling reactions, and ultimately, a purer crude product.[1][2] The result is a simplified purification process and a higher recovery of the desired peptide.[1]
Comparative Analysis of Peptide Purity
The advantages of pseudoproline incorporation are most evident in the synthesis of "difficult" sequences, which are notoriously hard to produce using standard SPPS protocols. A compelling example is the synthesis of a 16-residue C-terminal fragment of human Growth Hormone (hGH), H-Tyr-Leu-Arg-Ile-Val-Gln-Cys-Arg-Ser-Val-Glu-Gly-Ser-Cys-Gly-Phe-NH2.
Previous attempts to synthesize this peptide using standard Fmoc/tBu chemistry were largely unsuccessful, yielding a complex and unpurifiable mixture in which the target peptide was barely detectable. In contrast, the strategic incorporation of a pseudoproline monomer at a key serine residue dramatically improved the outcome of the synthesis.
The following table summarizes the quantitative data from the synthesis of the hGH fragment, highlighting the impact of pseudoproline on the purity of the crude peptide as determined by HPLC analysis.
| Synthesis Strategy | Target Peptide | Crude Purity by HPLC (%) | Observations |
| With Pseudoproline | hGH Fragment (16-mer) | 42%[3] | The desired peptide was the major peak in the chromatogram, allowing for successful purification.[3] |
| Without Pseudoproline | hGH Fragment (16-mer) | Not quantifiable | Resulted in a complex product mixture; the full-length peptide was practically undetectable.[3] |
Visualizing the Impact: HPLC Analysis
The HPLC chromatogram of the crude hGH fragment synthesized with pseudoproline clearly shows a distinct major peak corresponding to the target peptide, even amidst other synthesis-related impurities. This profile is indicative of a successful synthesis that will likely yield a pure product after standard purification procedures.
While a direct comparative chromatogram for the synthesis without pseudoproline is not available due to the complexity of the resulting mixture, the published description of the outcome underscores the critical role of pseudoproline in enabling the synthesis of this challenging sequence.[3]
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the successful synthesis of peptides. Below is the methodology used for the synthesis of the hGH fragment incorporating a pseudoproline monomer.
Solid-Phase Peptide Synthesis (SPPS) of hGH Fragment with Pseudoproline
1. Resin Preparation:
-
The synthesis was performed on a Fmoc Rink amide PS-resin (0.74 mmol/g).[3]
-
The resin was washed sequentially with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).[3]
2. Fmoc Deprotection:
-
The Fmoc protecting group was removed by treating the resin with a solution of 20% piperidine in DMF (1 x 1 min, followed by 1 x 7 min).[3]
-
The resin was then washed thoroughly with DMF.[3]
3. Amino Acid Coupling:
-
Protected Fmoc-amino acids (5 equivalents) were coupled to the resin.[3]
-
The coupling was mediated by DIC-OxymaPure (5:5 equivalents) in DMF at room temperature.[3]
-
For the latter part of the sequence, a double coupling strategy was employed, with the second coupling using HATU-DIEA.[3]
-
The key pseudoproline monomer, Fmoc-Ser(ψMe,MePro)-OH, was incorporated at the appropriate serine residue.[3]
4. Cleavage and Deprotection:
-
After the final amino acid was coupled and the N-terminal Fmoc group was removed, the peptidyl-resin was dried.[3]
-
The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA-TIS-H2O (95:2.5:2.5) for 1 hour at room temperature.[3]
5. Precipitation and Analysis:
-
The cleavage mixture was precipitated with cold diethyl ether and centrifuged.[3]
-
The resulting peptide pellet was re-dissolved in a 1:1 mixture of H2O/MeCN for analysis by HPLC and LCMS.[3]
HPLC Analysis Conditions
-
System: Agilent 1100[3]
-
Column: Phenomenex AerisTM C18 (3.6 µm, 4.6 × 150 mm)[3]
-
Mobile Phase A: 0.1% TFA in H₂O[3]
-
Mobile Phase B: 0.1% TFA in CH₃CN[3]
-
Gradient: 15–60% B over 15 minutes[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 220 nm[3]
Workflow and Logical Relationships
The decision to incorporate pseudoproline dipeptides is a strategic one, based on the sequence of the target peptide and the potential for aggregation. The following diagrams illustrate the general workflow for peptide synthesis and analysis, and the logical relationship of how pseudoproline incorporation influences the final purity.
References
A Comparative Guide to the Structural Kink Induced by Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals, understanding the conformational intricacies of peptides is paramount. Pseudoproline (ΨPro) dipeptides are powerful tools in peptide science, primarily used to mitigate aggregation and improve synthesis efficiency by inducing a structural "kink" in the peptide backbone.[1][2] This guide provides a comparative structural analysis of this kink, supported by experimental data, and outlines the methodologies used for its characterization.
Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys), where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (Oxa) or thiazolidine (Thz) ring.[1][2] This modification mimics the rigid ring structure of proline, but with distinct conformational preferences that are key to its utility.
Structural Comparison: Pseudoproline vs. Proline
The defining feature of the pseudoproline-induced kink is its profound influence on the preceding peptide bond's geometry. Unlike most peptide bonds, which strongly favor a trans conformation, the bond preceding a pseudoproline has a high propensity to adopt a cis conformation.[3][4] This cis preference is the primary driver for the disruption of secondary structures like β-sheets, which rely on the planarity of trans peptide bonds for inter-chain hydrogen bonding.[1][5]
Computational and experimental studies have quantified these differences, highlighting the enhanced cis population in pseudoprolines compared to proline.
Table 1: Comparison of Conformational Preferences and Rotational Barriers
| Parameter | Proline (Pro) | Oxazolidine (Oxa) | Thiazolidine (Thz) |
|---|---|---|---|
| Cis Conformer Preference | Low | High | Medium |
| Calculated Cis Preference Order | Pro < Thz < Oxa[3] | ||
| Trans-to-Cis Rotational Barrier | High | Medium | Low |
| Calculated Rotational Barrier Order | Pro > Oxa > Thz[3] | | |
The substitution of the γ-CH₂ group in proline with a heteroatom (oxygen in Oxa, sulfur in Thz) alters the ring pucker and steric environment, leading to these distinct conformational behaviors.[3][6] For instance, the up-puckered structure is more prevalent in the trans conformers of pseudoproline amides, which contributes to the higher population of cis conformers.[3][6]
Table 2: Representative Dihedral Angles from Structural Studies Note: Exact dihedral angles (Φ, Ψ, ω) are highly context-dependent, varying with the specific amino acids in the peptide sequence and the local environment (solution vs. solid-state). The values below represent general tendencies.
| Dipeptide Type | Preceding Amide Bond (ω) | Φ Angle (approx.) | Ψ Angle (approx.) |
| Xaa-Pro (trans) | ~180° | -60° | +140° (polyproline II) |
| Xaa-Pro (cis) | ~0° | -75° | +160° |
| Xaa-ΨPro (trans) | ~180° | Varies | Varies |
| Xaa-ΨPro (cis) | ~0° (Highly Favored) [7] | Varies | Varies |
NMR studies on threonine-derived pseudoproline dipeptides have shown that the major conformer in solution is consistently one where the amide bond between the pseudoproline and the preceding amino acid is cis.[7] Interestingly, X-ray crystallography has revealed that the same dipeptides can adopt a trans conformation in the solid state, indicating that crystal-packing forces can overcome the intrinsic cis preference observed in solution.[7]
Experimental Workflows and Protocols
The structural analysis of the pseudoproline kink relies on a combination of synthesis, purification, and advanced analytical techniques. The general workflow is depicted below.
Detailed Experimental Protocols
1. Peptide Synthesis and Purification
-
Method: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]
-
Protocol:
-
Resin Loading: The C-terminal amino acid is attached to a solid support resin (e.g., Wang or 2-chlorotrityl resin).[8]
-
Deprotection: The N-terminal Fmoc protecting group is removed using a piperidine solution in a solvent like DMF or NMP.
-
Coupling: The next amino acid is activated using a coupling reagent (e.g., HBTU, DIC/HOBt) and coupled to the deprotected N-terminus.[1] For incorporating the pseudoproline, a pre-formed Fmoc-Xaa-ΨPro-OH dipeptide is used, as direct coupling to the pseudoproline nitrogen is inefficient.[2][8]
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The oxazolidine/thiazolidine ring of the pseudoproline is cleaved by TFA to regenerate the native Ser, Thr, or Cys residue.[5][8]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9][10]
-
2. X-Ray Crystallography
-
Objective: To determine the three-dimensional structure in the solid state at atomic resolution.[11][12]
-
Protocol:
-
Crystallization: The purified peptide is dissolved in a suitable buffer and screened against a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: A single, high-quality crystal is selected, cryo-cooled, and mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[12]
-
Phase Determination: The "phase problem" is solved to calculate an initial electron density map. For peptides, this may require incorporating heavy atoms for anomalous diffraction techniques.[11]
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map. The model is then computationally refined to best fit the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and angles.[11]
-
3. NMR Spectroscopy
-
Objective: To determine the peptide's structure and dynamics in solution, including the crucial cis/trans isomer ratio.[13]
-
Protocol:
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. The pattern of NOE signals is distinct for cis and trans isomers.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Spectral Assignment: Resonances are assigned to specific atoms in the peptide sequence.
-
Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the NMR data.
-
Cis/Trans Quantification: The relative populations of the cis and trans isomers are determined by integrating the distinct signals for each conformer in the NMR spectra.[7]
-
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 10. How to Sequence a Peptide [biognosys.com]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Synthesis of Difficult Peptides: A Comparative Guide to Pseudoproline-Assisted Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals grappling with the synthesis of aggregation-prone and other "difficult" peptide sequences, pseudoproline dipeptides offer a powerful solution. This guide provides a comparative analysis of solid-phase peptide synthesis (SPPS) with and without the incorporation of pseudoprolines, supported by case studies and experimental data that demonstrate significant improvements in yield and purity.
Difficult peptides, often characterized by hydrophobic residues or sequences prone to forming secondary structures like β-sheets, can lead to on-resin aggregation during SPPS.[1] This aggregation hinders coupling and deprotection steps, resulting in low yields and complex crude products that are challenging to purify.[2] Pseudoproline dipeptides, first introduced by Mutter and coworkers, are reversibly protected derivatives of serine, threonine, or cysteine that mimic the structure of proline.[3][4][5] By inducing a "kink" in the peptide backbone, they effectively disrupt the interchain hydrogen bonding responsible for aggregation, thereby enhancing the efficiency of peptide synthesis.[1][6]
Comparative Analysis: The Impact of Pseudoprolines on Yield and Purity
The introduction of pseudoproline dipeptides into a peptide sequence during SPPS can have a dramatic effect on the outcome of the synthesis. The following table summarizes quantitative data from case studies on the synthesis of known difficult peptides, highlighting the improvements observed when using pseudoprolines compared to standard Fmoc-SPPS protocols.
| Peptide Sequence | Synthesis Method | Crude Yield (%) | Purity (%) | Reference |
| Amyloid Beta (Aβ1–42) | Standard Fmoc/tBu SPPS | 33 | Not Specified | [7] |
| Fmoc/tBu SPPS with Pseudoprolines | 57 | >90 (after purification) | [7] | |
| Human Amylin (hAmylin) (8-37 fragment) | Standard Fmoc SPPS | Traces | Not Applicable | [8] |
| Fmoc SPPS with Pseudoprolines | High Yield | High Purity | [3][8] | |
| Difficult Decapeptide | Standard Ambient Synthesis | Very Poor (Complex mixture of truncated peptides) | Low | [9] |
| Ambient Synthesis with Pseudoproline | Excellent | High |
Case Study in Focus: Synthesis of Amyloid Beta (Aβ1–42)
The 42-amino acid amyloid beta peptide (Aβ1–42) is notoriously difficult to synthesize due to its high propensity for aggregation.[10] A study by Kasim et al. demonstrated the profound impact of incorporating pseudoproline dipeptides on the synthesis of this challenging peptide.[7]
Using a standard Fmoc/tBu solid-phase peptide synthesis protocol, the researchers obtained a crude yield of only 33%.[7] However, by strategically replacing specific amino acid pairs with pseudoproline dipeptides, the crude yield was significantly boosted to 57%.[7] This improvement is attributed to the disruption of on-resin aggregation, which allowed for more efficient coupling and deprotection steps throughout the synthesis.
Experimental Protocols
The following are generalized experimental protocols for the solid-phase synthesis of a difficult peptide, comparing a standard approach with a pseudoproline-assisted strategy.
Standard Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[11]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (v/v) for 10-20 minutes.[7][11] This is followed by extensive washing with DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (4-5 equivalents) is pre-activated with a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[7][11] The activated amino acid solution is then added to the resin and allowed to react for 1-2 hours. The completion of the coupling reaction is monitored (e.g., using the Kaiser test).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.[11][12]
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Pseudoproline-Assisted Fmoc/tBu Solid-Phase Peptide Synthesis
The protocol for pseudoproline-assisted synthesis is largely the same as the standard protocol, with the key difference being the incorporation of pseudoproline dipeptides at strategic locations within the peptide sequence.
-
Resin Swelling and Initial Deprotection: As per the standard protocol.
-
Incorporation of Pseudoproline Dipeptide: At the point in the sequence where a pseudoproline is to be introduced (e.g., at an Xaa-Ser or Xaa-Thr motif), a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) is used instead of a single amino acid.[13][14] The coupling of the pseudoproline dipeptide follows the same procedure as for a standard amino acid (Step 3 in the standard protocol). It is generally recommended to space pseudoprolines about 5-6 residues apart for optimal results.[13]
-
Subsequent Amino Acid Couplings: The synthesis continues by coupling the next Fmoc-amino acid to the N-terminus of the incorporated pseudoproline dipeptide.
-
Repeat Cycle, Cleavage, and Purification: The remaining steps of the synthesis (deprotection, coupling, washing, final cleavage, and purification) are identical to the standard protocol. The oxazolidine or thiazolidine ring of the pseudoproline is labile to the final TFA cleavage cocktail, which regenerates the native serine, threonine, or cysteine residue.[5][6]
Workflow and Logic of Pseudoproline-Assisted SPPS
The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the key step of pseudoproline incorporation to mitigate aggregation.
Caption: Workflow of SPPS with pseudoproline incorporation.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Unlocking Efficiency in Peptide Synthesis: A Comparative Guide to Pseudoproline Technology for Aggregating Sequences
Researchers in peptide synthesis and drug development frequently encounter "difficult sequences," particularly those prone to aggregation, which can drastically reduce yield and purity in Solid-Phase Peptide Synthesis (SPPS). The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to overcome these challenges. This guide provides an objective comparison of SPPS yields for aggregating sequences with and without pseudoprolines, supported by experimental data and detailed protocols.
The core principle behind pseudoproline technology lies in its ability to temporarily introduce a "kink" into the growing peptide backbone. This disruption of the regular peptide structure effectively hinders the formation of inter-chain hydrogen bonds, which are the primary cause of on-resin aggregation and the formation of secondary structures like β-sheets. By preventing this aggregation, pseudoprolines maintain the accessibility of the N-terminus for efficient coupling of subsequent amino acids, leading to significantly improved synthesis outcomes.
Yield Comparison: With and Without Pseudoprolines
The impact of pseudoproline incorporation on the yield of SPPS for aggregating sequences is substantial. The following table summarizes quantitative data from studies on well-known "difficult" peptides.
| Peptide Sequence | Synthesis Method | Crude Yield (%) | Reference |
| Amyloid Beta (1-42) | Standard Fmoc SPPS | 33% | [1] |
| Fmoc SPPS with Pseudoprolines | 57% | [1] | |
| Human Islet Amyloid Polypeptide (hIAPP) | Conventional Synthesis | "Traces of the desired peptide" | [2] |
| Microwave SPPS with Pseudoprolines | Yield "twice that obtained with conventional syntheses" | [3] | |
| WW domain FBP28 (Asn(15) analog) | Standard Protocol | "Impossible to obtain" | [4] |
| SPPS with Pseudoproline and Depsipeptide Units | Successful Synthesis | [4] | |
| Caveolin-1 fragment (54-mer) | Standard SPPS | Not reported (implied failure) | [5][6] |
| SPPS with Pseudoprolines | Successful Synthesis | [5][6] |
These results clearly demonstrate that the use of pseudoproline dipeptides can lead to dramatic increases in crude peptide yield, in some cases enabling the synthesis of peptides that are otherwise inaccessible using standard SPPS protocols. For highly aggregated sequences, the introduction of pseudoproline dipeptides can increase product yields by up to 10-fold.[6]
The Mechanism of Action: Disrupting Aggregation
The following diagram illustrates the logical workflow of how pseudoprolines improve SPPS yields for aggregating sequences.
Experimental Protocols
To provide a practical understanding of the application of pseudoproline technology, this section details the experimental protocols for the synthesis of the aggregating peptide Amyloid Beta (1-42) with and without pseudoprolines, as well as a general protocol for human islet amyloid polypeptide (hIAPP).
Case Study 1: Synthesis of Amyloid Beta (1-42)
Peptide Sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
1. Standard Fmoc SPPS Protocol (Without Pseudoprolines)
-
Resin: ChemMatrix resin (0.1 mmol scale).[1]
-
Fmoc Deprotection: 20% piperidine in DMF (v/v).[1]
-
Coupling: O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)/N-methylmorpholine (NMM) as coupling reagents.[1]
-
Cleavage and Deprotection: The peptide is cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification is performed by reverse-phase HPLC.
2. Fmoc SPPS Protocol with Pseudoproline Dipeptides
-
Resin: ChemMatrix resin (0.1 mmol scale).[1]
-
Pseudoproline Dipeptides: Specific Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides are incorporated at strategic locations within the sequence to disrupt aggregation. For Aβ (1-42), these are typically placed in regions prone to β-sheet formation.
-
Fmoc Deprotection: 20% piperidine in DMF (v/v).[1]
-
Coupling:
-
Standard amino acids are coupled using HATU/NMM.[1]
-
Pseudoproline dipeptides are coupled using the same standard conditions.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) for 2-3 hours. The pseudoproline oxazolidine ring is concomitantly cleaved during this step to yield the native serine or threonine residue.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification is performed by reverse-phase HPLC.
Case Study 2: Synthesis of Human Islet Amyloid Polypeptide (hIAPP)
Peptide Sequence: KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 (with a disulfide bridge between Cys-2 and Cys-7)
Microwave-Assisted Fmoc SPPS Protocol with Pseudoproline Dipeptides
-
Resin: PAL-PEG resin to generate the C-terminal amide.[7]
-
Pseudoproline Dipeptides: Fmoc-protected pseudoproline dipeptides are incorporated to facilitate the synthesis.[7]
-
Fmoc Deprotection: 20% piperidine in NMP, typically performed in a microwave peptide synthesizer.
-
Coupling:
-
Microwave-assisted coupling is employed to enhance efficiency.
-
Double coupling is performed for the pseudoproline dipeptides, the subsequent residues, arginine, and all β-branched amino acids.[7]
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin using a standard TFA-based cocktail.[7]
-
Disulfide Bond Formation: The crude peptide is dissolved in a suitable buffer, and the disulfide bond is formed via air oxidation or other oxidizing agents like DMSO.[7]
-
Purification: The peptide is purified by reverse-phase HPLC.
Conclusion
The use of pseudoproline dipeptides in SPPS is a proven and effective strategy for overcoming the challenges associated with the synthesis of aggregating peptides. As demonstrated by the provided data, this technology can significantly increase crude peptide yields and enable the successful synthesis of sequences that are difficult or impossible to obtain using standard methods. For researchers working with "difficult sequences," the incorporation of pseudoprolines should be a primary consideration to improve synthetic outcomes, reduce the need for repeated syntheses, and ultimately accelerate research and development timelines.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Sensitivity of Amyloid Formation by Human Islet Amyloid Polypeptide to Mutations at Residue-20 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Impact of Pseudoproline Dipeptides on Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of long and complex peptides often presents a significant hurdle due to aggregation and folding issues. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges. This guide provides a comprehensive comparison of the conformational effects of incorporating pseudoproline dipeptides into a peptide backbone versus their native serine or threonine-containing counterparts, supported by experimental data and detailed protocols.
The introduction of a pseudoproline dipeptide, a synthetic analogue of a dipeptide containing serine, threonine, or cysteine, induces a significant and predictable change in the peptide's local conformation. This alteration is primarily driven by the formation of an oxazolidine or thiazolidine ring, which mimics the rigid five-membered ring of proline.[1][2][3] This "proline-like" kink disrupts the formation of regular secondary structures, such as β-sheets, which are often the cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[2] The result is improved solubility, enhanced coupling efficiency, and ultimately, higher yields of the desired peptide.[3]
The Proline Mimicry: A Structural Perspective
The core of a pseudoproline dipeptide's function lies in its ability to favor a cis-amide bond conformation at the preceding peptide bond, a characteristic feature of proline residues.[3] This contrasts with the strong preference for the trans-amide bond in most other amino acid pairings. The steric constraints imposed by the oxazolidine or thiazolidine ring make the cis conformation energetically more favorable, leading to a distinct bend or "kink" in the peptide backbone.[2] This disruption of the linear peptide chain is the key to preventing the intermolecular hydrogen bonding that leads to aggregation.
dot
Caption: Logical workflow of pseudoproline's effect.
Quantitative Comparison of Peptide Conformation
The impact of pseudoproline dipeptides on peptide conformation can be quantified using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. One of the key parameters that can be measured is the ratio of cis to trans conformers around the peptide bond preceding the residue of interest.
Table 1: Comparison of cis:trans Amide Bond Ratios for Threonine-Derived Pseudoproline-Containing Dipeptides (Determined by ¹H NMR)
| Dipeptide | N-terminus Protection | C-terminus Protection | cis:trans Ratio |
| Cbz-Val-Thr(ΨMe,MePro)-OMe | Cbz | OMe | 85:15 |
| Cbz-Phe-Thr(ΨMe,MePro)-OMe | Cbz | OMe | 85:15 |
| Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | Fmoc | OH | >95:5 |
| H-Val-Thr(ΨMe,MePro)-OH | None | OH | 65:35 |
| H-Phe-Thr(ΨMe,MePro)-OH | None | OH | 80:20 |
Data adapted from a study on threonine-derived pseudoproline-containing dipeptides.[1][4] It is important to note that for the corresponding native dipeptides (e.g., Cbz-Val-Thr-OMe), the cis isomer would be present in negligible amounts.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. The disruption of regular secondary structures like β-sheets and α-helices by pseudoproline dipeptides leads to characteristic changes in the CD spectrum.
A peptide prone to forming a β-sheet structure will typically exhibit a single negative band around 218 nm in its CD spectrum. Upon incorporation of a pseudoproline dipeptide, this characteristic band is expected to decrease in intensity or disappear, and the spectrum will likely shift towards that of a random coil or a polyproline II (PPII) type helix, which is characterized by a strong negative band around 205 nm and a weak positive band around 225 nm.
Table 2: Expected Changes in Circular Dichroism Spectra
| Peptide Type | Dominant Secondary Structure | Expected CD Spectral Features |
| Native Peptide (aggregation-prone) | β-sheet | Negative band around 218 nm |
| Pseudoproline-Containing Peptide | Disrupted/Random Coil/PPII-like | Decrease or absence of the 218 nm band; emergence of a strong negative band around 205 nm and a weak positive band around 225 nm |
Experimental Protocols
Synthesis of Pseudoproline Dipeptides
Pseudoproline dipeptides are typically synthesized by reacting an N-terminally protected dipeptide containing a C-terminal serine or threonine with an acetone or formaldehyde source in the presence of an acid catalyst.
Materials:
-
Fmoc-Xaa-Ser/Thr-OH (dipeptide)
-
2,2-Dimethoxypropane (for acetone-based pseudoproline) or Paraformaldehyde (for formaldehyde-based pseudoproline)
-
Pyridinium p-toluenesulfonate (PPTS) or another suitable acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve the Fmoc-dipeptide in the anhydrous solvent.
-
Add a molar excess of 2,2-dimethoxypropane or paraformaldehyde.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by flash chromatography.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire 2D NMR spectra, such as TOCSY and NOESY, to facilitate resonance assignment and identify through-space correlations.
-
For quantitative cis:trans ratio determination, integrate the signals corresponding to distinct protons in the two conformers (e.g., α-protons adjacent to the pseudoproline).
dot
Caption: Experimental workflow for comparison.
Circular Dichroism (CD) Spectroscopic Analysis
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-1 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity for normalization.
Conclusion
The incorporation of pseudoproline dipeptides is a highly effective strategy for improving the synthesis of challenging peptides by mitigating aggregation. This is achieved through a fundamental shift in the peptide's conformational landscape, primarily by inducing a cis-amide bond that disrupts the formation of regular secondary structures. As demonstrated by NMR and CD spectroscopy, this conformational change is significant and predictable, making pseudoproline dipeptides an invaluable tool for peptide chemists and drug developers. The provided experimental protocols offer a starting point for researchers to evaluate the conformational impact of these unique building blocks in their own peptide systems.
References
The Strategic Advantage of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals steering peptide-based therapeutics from the laboratory to commercial production, the economic and scientific viability of a chosen synthetic route is paramount. The synthesis of long and complex peptides is often hampered by aggregation of the growing peptide chain, leading to low yields, difficult purifications, and ultimately, higher costs. This guide provides a comprehensive cost-benefit analysis of utilizing the pseudoproline dipeptide, Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, as a strategic tool to mitigate these challenges in large-scale solid-phase peptide synthesis (SPPS).
The core advantage of incorporating a pseudoproline dipeptide lies in its ability to temporarily introduce a "kink" into the peptide backbone. This structural disruption effectively interrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are the primary cause of aggregation during synthesis.[1] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to more efficient coupling and deprotection steps.[1] This translates to higher crude peptide purity and overall yield, significantly streamlining the downstream purification process.
Performance Comparison: A Quantitative Look at the Benefits
The impact of this compound on synthesis outcomes is most pronounced in "difficult" sequences, which are prone to aggregation. A prime example is the synthesis of the 37-residue human Amylin (hIAPP), a peptide notorious for its amyloidogenic and aggregation-prone nature.
| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with this compound |
| Crude Product | Traces of the desired peptide | High yield and purity |
| Purification | Extremely difficult to impossible | Feasible, with the crude material being pure enough for subsequent disulfide bond formation |
| Overall Yield | Very low to negligible | Significantly higher, enabling successful synthesis |
Table 1: Comparison of synthesis outcomes for human Amylin (hIAPP) with and without the use of a pseudoproline dipeptide, based on published findings.
Cost-Benefit Analysis for Large-Scale Synthesis
To illustrate the economic implications, let's consider a hypothetical large-scale synthesis of a 30-amino acid peptide containing a challenging Ser-Ser motif.
| Cost Factor | Standard Fmoc-SPPS (using Fmoc-Ser(tBu)-OH) | Fmoc-SPPS with this compound |
| Key Raw Material Cost (per mole of dipeptide sequence) | Lower (Fmoc-Ser(tBu)-OH is less expensive per gram) | Higher (this compound has a higher initial cost) |
| Overall Yield | Potentially low (e.g., 10-20% after purification) | Significantly higher (e.g., 40-60% after purification) |
| Purification Costs (Solvents, Columns, Labor) | High, due to complex crude mixture and low purity | Lower, due to cleaner crude product and higher purity |
| Cost per Gram of Final Peptide | Can be very high due to low yield and high purification costs | Potentially lower due to higher yield and reduced purification efforts |
| Risk of Batch Failure | High for difficult sequences | Significantly reduced |
Table 2: A qualitative cost-benefit analysis for a hypothetical large-scale peptide synthesis.
Key takeaway: The higher upfront investment in the pseudoproline dipeptide can be offset by substantial savings in the overall manufacturing process, primarily through increased yield and reduced purification costs. For difficult sequences, the use of this compound can be the deciding factor between a successful and a failed large-scale synthesis campaign.
Alternative Strategies and Their Comparative Performance
While this compound is a powerful tool, other strategies exist to combat peptide aggregation.
| Alternative | Principle | Advantages | Disadvantages |
| Standard Fmoc-Ser(Trt)-OH | The bulky trityl (Trt) protecting group can also disrupt aggregation. | More effective than tBu protection for some sequences. | Higher cost than Fmoc-Ser(tBu)-OH; may not be as effective as a pseudoproline kink. |
| In Situ Pseudoproline Formation | The pseudoproline ring is formed on the resin-bound peptide. | Potentially lower raw material cost as it avoids the pre-formed dipeptide. | Less common method; can result in lower coupling yields due to the low nucleophilicity of the pseudoproline nitrogen.[1] |
| Hmb-Protected Amino Acids | A 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen disrupts hydrogen bonding. | Can be effective in preventing aggregation. | Can lead to slow and incomplete coupling of the subsequent amino acid; may be less effective than pseudoproline incorporation. |
Table 3: Comparison of alternative strategies to mitigate peptide aggregation.
Experimental Protocols
The following are generalized protocols for the synthesis of a peptide containing a Ser-Ser motif using the different strategies discussed. These are intended as a guide and may require optimization for specific sequences.
Protocol 1: Standard Fmoc-SPPS using Fmoc-Ser(tBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-Ser(tBu)-OH (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the second Fmoc-Ser(tBu)-OH and all subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc-SPPS using this compound
-
Resin Swelling and Initial Amino Acid Couplings: Follow steps 1-4 of Protocol 1 for all amino acids preceding the Ser-Ser motif.
-
Dipeptide Coupling:
-
After the deprotection of the amino acid prior to the Ser-Ser sequence, activate the this compound dipeptide (1.5 eq.) with a coupling reagent like HBTU (1.5 eq.) and DIPEA (3 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction.
-
Wash the resin with DMF.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence following the standard Fmoc-SPPS protocol (steps 2 and 3 of Protocol 1).
-
Cleavage and Deprotection: Follow step 5 of Protocol 1. The TFA in the cleavage cocktail will also cleave the pseudoproline ring, regenerating the native serine residue.
-
Peptide Precipitation and Purification: Follow step 6 of Protocol 1.
Protocol 3: In Situ Formation of Pseudoproline (Conceptual)
Note: This method is less common and may require significant optimization.
-
Couple Fmoc-Ser(Trt)-OH: Couple Fmoc-Ser(Trt)-OH to the resin-bound peptide.
-
Form the Oxazolidine Ring: After deprotection of the preceding amino acid, perform an on-resin cyclization of the serine side chain with a ketone or aldehyde (e.g., dimethoxypropane in the presence of a catalytic amount of acid) to form the pseudoproline ring. This step requires careful control of reaction conditions to avoid side reactions.
-
Couple the Next Amino Acid: Couple the subsequent amino acid. This step can be challenging due to the steric hindrance of the pseudoproline ring.
-
Continue Synthesis and Cleavage: Continue the peptide synthesis and perform the final cleavage as described in Protocol 1.
Visualizing the Workflow and Logic
To better understand the strategic differences, the following diagrams illustrate the experimental workflows and the underlying logic of using pseudoproline dipeptides.
Conclusion
The decision to use this compound in large-scale peptide synthesis is a strategic one that balances the upfront cost of the reagent against the potential for significant downstream savings. For routine, non-aggregating sequences, the additional expense may not be justified. However, for "difficult" peptides prone to aggregation, the use of this pseudoproline dipeptide can dramatically improve the feasibility, efficiency, and cost-effectiveness of the entire manufacturing process. By mitigating the risks of low yield and complex purifications, this compound represents a powerful tool for de-risking and optimizing the large-scale production of complex peptide therapeutics.
References
C-Terminal Pseudoproline Dipeptides: A Superior Strategy for Minimizing Epimerization in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. However, a persistent challenge, particularly in solid-phase peptide synthesis (SPPS), is the epimerization of the C-terminal amino acid. This loss of stereochemical integrity can lead to disastrous consequences, including altered peptide conformation, reduced biological activity, and purification nightmares. This guide provides a comprehensive comparison of the use of C-terminal pseudoproline dipeptides against alternative methods for mitigating C-terminal epimerization, supported by experimental evidence.
Epimerization at the C-terminus typically occurs through the formation of an oxazolone intermediate during the activation of the carboxylic acid for coupling. This is especially problematic for sterically hindered amino acids and during the crucial step of fragment condensation in convergent synthesis strategies. C-terminal cysteine residues are notoriously susceptible to epimerization due to the acidity of the α-proton.[1][2]
The Pseudoproline Solution
Pseudoproline dipeptides, derivatives of serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone by forming a cyclic oxazolidine or thiazolidine structure.[2] This structural perturbation disrupts the formation of secondary structures that can lead to aggregation and, crucially, hinders the formation of the planar oxazolone intermediate responsible for epimerization. When incorporated at the C-terminus of a peptide fragment, pseudoprolines have been shown to virtually eliminate the risk of epimerization during subsequent coupling reactions.[3][4][5]
Comparative Analysis of Epimerization Control
The following table summarizes quantitative data from studies comparing the effectiveness of C-terminal pseudoproline dipeptides with other common strategies for reducing epimerization.
| Strategy | C-Terminal Residue | Coupling Method | Epimerization (%) | Reference |
| Standard Fmoc-SPPS | Cysteine | Standard Coupling | 30% | [1] |
| C-terminal Pseudoproline | Cysteine (as Cys(ΨDmp,Hpro)) | Segment Condensation | Epimerization-free | [6] |
| Alternative: Side-Chain Anchoring | Cysteine | Fmoc-SPPS | Can minimize epimerization | [7] |
| Alternative: Specific Coupling Reagents | Various | Various | Variable, can be significant | [8] |
Mechanism of Epimerization and Pseudoproline-Mediated Suppression
To understand the efficacy of C-terminal pseudoproline dipeptides, it is essential to visualize the underlying chemical mechanisms.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) with C-terminal Pseudoproline
This protocol outlines the manual incorporation of a C-terminal pseudoproline dipeptide.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragments) in dimethylformamide (DMF) for 30 minutes.
2. Loading of the C-terminal Pseudoproline Dipeptide:
-
Dissolve the Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide (2 equivalents relative to resin loading) in DMF.
-
Add N,N'-diisopropylethylamine (DIPEA) (4 equivalents).
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
3. Peptide Chain Elongation:
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin with DMF.
-
Couple the subsequent Fmoc-protected amino acids using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF. Monitor coupling completion with a Kaiser test.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
For fully deprotected peptides, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours. This will also cleave the pseudoproline ring, regenerating the native serine, threonine, or cysteine residue.
-
For protected peptide fragments, use a mild cleavage cocktail (e.g., 1% TFA in DCM) if using a hyper-acid sensitive resin like 2-chlorotrityl chloride. This keeps the pseudoproline moiety intact for subsequent fragment condensation.
Analysis of Epimerization
The extent of epimerization is typically quantified using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after total hydrolysis of the peptide.
1. Peptide Hydrolysis:
-
Hydrolyze the synthesized peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
2. Derivatization:
-
Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
3. HPLC Analysis:
-
Separate the diastereomeric derivatives on a standard C18 reverse-phase HPLC column.
-
The ratio of the D- and L-enantiomers is determined by integrating the respective peak areas in the chromatogram.
Alternative Strategies and Their Limitations
While C-terminal pseudoproline dipeptides offer a robust solution, other methods have been employed with varying degrees of success:
-
Side-Chain Anchoring: For amino acids with suitable side-chain functionalities (e.g., Cys, Asp, Glu), anchoring the peptide to the solid support via the side chain can reduce C-terminal epimerization. However, this approach is not universally applicable to all C-terminal residues.[7]
-
Optimized Coupling Reagents and Additives: The choice of coupling reagent and the use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives can influence the rate of epimerization.[8] However, complete suppression is often not achieved, especially with sensitive amino acids.
-
Hindered Bases: Using sterically hindered bases like 2,4,6-collidine instead of DIPEA during coupling can sometimes reduce the extent of epimerization.
-
Lower Temperatures: Performing the coupling reaction at lower temperatures can slow down the rate of oxazolone formation and subsequent epimerization. However, this can also decrease the coupling efficiency, requiring longer reaction times.
Conclusion
The evidence strongly supports the use of C-terminal pseudoproline dipeptides as a superior strategy for preventing epimerization during peptide synthesis. This method is particularly advantageous for the synthesis of peptides with C-terminal cysteine residues and for convergent strategies involving the coupling of peptide fragments. By effectively blocking the primary pathway for epimerization, C-terminal pseudoprolines ensure the stereochemical integrity of the final peptide product, leading to higher purity, predictable biological activity, and simplified purification. For researchers aiming for the highest quality synthetic peptides, the incorporation of C-terminal pseudoproline dipeptides should be a primary consideration.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH: A Comprehensive Guide
For Immediate Release:
This guide provides essential safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH (CAS No. 1000164-43-1). Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is imperative to handle it and any associated waste with the care due to all laboratory chemicals. The fundamental principle is to manage the compound and any contaminated materials as chemical waste through your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a laboratory coat when handling the compound.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.
-
Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust. Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal.
Disposal of Unused or Expired Solid Compound
Unused, expired, or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Step-by-Step Protocol for Solid Waste:
-
Containerization: Place the solid waste in its original container or a new, compatible, and sealable container that is in good condition and free from leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound" and the CAS number "1000164-43-1".
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and segregated from incompatible chemicals.
-
Collection: Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Laboratory Materials
Any items that come into direct contact with this compound are considered contaminated solid waste.
-
Examples: Gloves, weighing papers, pipette tips, contaminated vials, and spill cleanup materials.
-
Procedure: Collect these items in a dedicated, leak-proof container or a durable plastic bag. Label the container clearly as "Hazardous Waste" and list the chemical contaminant. Store and dispose of this container alongside the solid chemical waste.
Management of Experimental Waste Streams
The use of this compound in peptide synthesis generates liquid waste streams that require careful management. The two primary waste streams result from the removal of the Fmoc and tBu protecting groups.
A. Fmoc Group Removal Waste (Piperidine Solution)
The Fmoc protecting group is typically removed using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1] This basic liquid waste is hazardous and must be collected.
-
Collection: Collect all filtrates and washes from the Fmoc deprotection step in a dedicated, sealed, and chemically compatible waste container.
-
Labeling: Label the container "Hazardous Waste" and clearly list all constituents (e.g., "Piperidine/DMF Waste from Fmoc deprotection, contains Dibenzofulvene-piperidine adduct").
-
Storage and Disposal: Store in the designated hazardous waste area and arrange for disposal via your EHS department.
B. tBu Group and Pseudoproline Cleavage Waste (TFA Solution)
The tert-butyl (tBu) protecting group and the pseudoproline (psi(Me,Me)pro) oxazolidine ring are labile to strong acids, typically cleaved using Trifluoroacetic Acid (TFA).[2][3] This acidic waste stream is corrosive and hazardous.
-
Collection: Collect the TFA cleavage "cocktail," which includes the cleaved peptide and scavengers, into a dedicated, acid-resistant waste container.
-
Labeling: Label the container "Hazardous Waste" and specify its corrosive nature. List all components (e.g., "Trifluoroacetic Acid Cleavage Waste, contains tert-butanol, acetone").
-
Storage and Disposal: Store in a secondary containment bin within the designated hazardous waste area, away from bases and other incompatible chemicals. Arrange for disposal through your EHS department.
Data Presentation Summary
This table summarizes the key disposal information for quick reference.
| Waste Type | Container Requirements | Labeling Instructions | Disposal Route |
| Solid this compound | Sealable, compatible, leak-proof container | "Hazardous Waste" + Full Chemical Name + CAS Number | Institutional EHS / Licensed Contractor |
| Contaminated Labware | Sealable, leak-proof container or durable plastic bag | "Hazardous Waste" + Name of Contaminant | Institutional EHS / Licensed Contractor |
| Fmoc Deprotection Liquid Waste | Sealable, compatible solvent waste container | "Hazardous Waste" + List of all components (e.g., Piperidine, DMF) | Institutional EHS / Licensed Contractor |
| tBu/Pseudoproline Cleavage Liquid Waste | Sealable, acid-resistant container; Secondary containment | "Hazardous Waste" + "Corrosive" + List of all components (e.g., Trifluoroacetic Acid) | Institutional EHS / Licensed Contractor |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of all waste associated with this compound.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of the pseudoproline dipeptide, Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH. The following procedures are designed to ensure the safety of laboratory personnel and to detail the proper management of this chemical throughout its lifecycle in a research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield is recommended when a significant splash hazard exists. | Protects against dust particles and splashes of solvents or reagents. |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended for added protection. | Prevents skin contact with the dipeptide and associated chemicals. Gloves should be inspected before use and removed properly to avoid contamination.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A respirator or dust mask is recommended when weighing and handling larger quantities of the lyophilized peptide. | Avoids inhalation of fine powder particles. |
| General Laboratory Attire | Long pants and closed-toe shoes. | Standard minimum attire for working in a laboratory with hazardous materials. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for both experimental success and laboratory safety.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C.[2][3][4]
Experimental Workflow
All manipulations involving the solid dipeptide or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The typical workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) involves dissolution in a suitable solvent, coupling to a resin-bound peptide, and subsequent deprotection steps.
Key Experimental Protocols
Fmoc Deprotection: The removal of the Fmoc protecting group is a critical step in SPPS and is typically achieved by treating the Fmoc-protected compound with a mild base, such as piperidine in an organic solvent like dimethylformamide (DMF).[6][7]
Standard Fmoc Removal Protocol:
-
Suspend the peptide-resin in a solution of 20% (v/v) piperidine in DMF, using approximately 10 mL of solution per gram of resin.[8]
-
Agitate the mixture at room temperature for 2 minutes.[8]
-
Filter the resin.
-
Add a fresh portion of the 20% piperidine in DMF solution.[8]
-
Agitate the mixture for an additional 5-10 minutes.[8]
-
Filter the resin and wash thoroughly with several portions of DMF to remove residual piperidine and dibenzofulvene byproducts.[8]
Disposal Plan
All waste generated from the handling and use of this compound must be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste | Unused or spilled solid this compound should be carefully swept up to avoid creating dust, placed in a sealed, labeled container, and disposed of as chemical waste. |
| Liquid Waste | All solutions containing the dipeptide, including reaction mixtures and washes from the SPPS process (e.g., DMF, piperidine solutions), must be collected in a designated, labeled hazardous waste container. Do not discharge into the environment. |
| Contaminated Materials | All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must be placed in a sealed bag and disposed of as solid chemical waste. |
A recommended general disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
This guide is intended to provide essential safety and handling information. Always refer to the complete Safety Data Sheet (SDS) for this product and your institution's specific safety protocols before commencing any work.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. 1000164-43-1 CAS MSDS (FMOC-SER(TBU)-SER(PSIME,MEPRO)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. genscript.com [genscript.com]
- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
